molecular formula C29H42N6O10 B1221501 Oxamicetin CAS No. 52665-75-5

Oxamicetin

Cat. No.: B1221501
CAS No.: 52665-75-5
M. Wt: 634.7 g/mol
InChI Key: UWVPICJGEAEOKF-UHFFFAOYSA-N
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Description

Oxamicetin is an aminoglycoside.
This compound has been reported in Arthrobacter with data available.

Properties

CAS No.

52665-75-5

Molecular Formula

C29H42N6O10

Molecular Weight

634.7 g/mol

IUPAC Name

4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C29H42N6O10/c1-14-21(34(4)5)22(38)23(39)26(44-14)45-24-15(2)43-20(12-18(24)37)35-11-10-19(33-28(35)42)32-25(40)16-6-8-17(9-7-16)31-27(41)29(3,30)13-36/h6-11,14-15,18,20-24,26,36-39H,12-13,30H2,1-5H3,(H,31,41)(H,32,33,40,42)

InChI Key

UWVPICJGEAEOKF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)(CO)N)C)O)O)N(C)C

Synonyms

oxamicetin

Origin of Product

United States

Foundational & Exploratory

The Origin of Oxamicetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamicetin is a nucleoside antibiotic belonging to the amicetin group, characterized by its potent antibacterial activity. This document provides a comprehensive overview of the origin of this compound, detailing its producing organism, a proposed biosynthetic pathway, and the experimental protocols for its production and isolation. The proposed biosynthesis is based on the well-characterized pathway of its structural analogue, Amicetin, and incorporates the known enzymatic steps for the formation of its unique N-acetyl-L-alanyl moiety. Quantitative data from production and isolation studies are summarized, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Producing Organism

This compound is a natural product of bacterial origin. It was first isolated from a strain of Arthrobacter, a genus of bacteria commonly found in soil.[1][2] The specific producing organism was identified and taxonomically classified in 1973.[2] Arthrobacter species are known for their metabolic versatility and their ability to produce a variety of secondary metabolites.[3][4][5]

Production and Isolation of this compound

The production and isolation of this compound were first described by Konishi et al. in 1973.[1] The following sections detail the experimental protocols based on their findings.

Fermentation Protocol

A summary of the fermentation parameters for this compound production is provided in Table 1.

ParameterValue/Condition
Producing OrganismArthrobacter sp.
Culture MediumGlucose, Soybean Meal, NaCl, K2HPO4, CaCO3
Incubation Temperature28°C
Incubation Time72 hours
Agitation200 rpm
Aeration1 vol/vol/min

Table 1: Fermentation Parameters for this compound Production

The experimental workflow for the fermentation process is illustrated in the diagram below.

Fermentation_Workflow cluster_0 Inoculum Preparation cluster_1 Production Fermentation Spore Suspension Spore Suspension Seed Culture Seed Culture Spore Suspension->Seed Culture Inoculate Fermentation Broth Fermentation Broth Seed Culture->Fermentation Broth Inoculate Harvest Harvest Fermentation Broth->Harvest 72 hours Centrifugation Centrifugation Harvest->Centrifugation Separate biomass Supernatant (contains this compound) Supernatant (contains this compound) Centrifugation->Supernatant (contains this compound) Cell Pellet (discarded) Cell Pellet (discarded) Centrifugation->Cell Pellet (discarded)

Caption: Fermentation workflow for this compound production.

Isolation Protocol

The isolation of this compound from the fermentation broth involves a series of extraction and chromatography steps. A summary of the key steps is provided in Table 2.

StepMethodDetails
1. AdsorptionAmberlite IRC-50 (H+ form)The supernatant is passed through a column of the resin.
2. Elution0.5 N HClThis compound is eluted from the resin.
3. NeutralizationAmberlite IR-45 (OH- form)The eluate is neutralized.
4. ConcentrationVacuum evaporationThe neutralized solution is concentrated.
5. CrystallizationAddition of methanolCrude crystals of this compound are obtained.
6. RecrystallizationAqueous methanolPure crystals of this compound are obtained.

Table 2: Isolation Protocol for this compound

The experimental workflow for the isolation process is illustrated in the diagram below.

Isolation_Workflow Fermentation Broth Supernatant Fermentation Broth Supernatant Amberlite IRC-50 Column Amberlite IRC-50 Column Fermentation Broth Supernatant->Amberlite IRC-50 Column Adsorption Elution with 0.5 N HCl Elution with 0.5 N HCl Amberlite IRC-50 Column->Elution with 0.5 N HCl Neutralization with Amberlite IR-45 Neutralization with Amberlite IR-45 Elution with 0.5 N HCl->Neutralization with Amberlite IR-45 Concentration Concentration Neutralization with Amberlite IR-45->Concentration Crystallization from Methanol Crystallization from Methanol Concentration->Crystallization from Methanol Recrystallization Recrystallization Crystallization from Methanol->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Isolation and purification workflow for this compound.

Proposed Biosynthetic Pathway of this compound

A definitive biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the well-characterized biosynthesis of its close structural analogue, Amicetin, a plausible pathway can be proposed.[6][7][8][9][10] The core structure of this compound is identical to that of Amicetin, with the primary difference being the terminal side chain. This compound possesses an N-acetyl-L-alanyl moiety, while Amicetin has an α-methylserine residue.

The proposed pathway involves the assembly of three key moieties:

  • The Nucleoside Core: Derived from cytidine monophosphate (CMP).

  • The Disaccharide Unit: Comprising D-amicetose and D-amosamine, synthesized from glucose-1-phosphate.

  • The Acyl Side Chain: An N-acetyl-L-alanyl group.

The proposed biosynthetic pathway is depicted in the diagram below.

Caption: Proposed biosynthetic pathway of this compound.

Biosynthesis of the Core Moieties

The biosynthesis of the cytosine and p-aminobenzoic acid (PABA) moieties is proposed to follow a pathway similar to that of Amicetin.[6][7][8] The cytosine base is likely derived from CMP through the action of a nucleoside 2'-deoxyribosyltransferase-like enzyme. The PABA unit is synthesized from chorismate, a key intermediate in the shikimate pathway.

The disaccharide unit, composed of D-amosamine and D-amicetose, is assembled from glucose-1-phosphate through a series of enzymatic reactions catalyzed by proteins encoded in a gene cluster analogous to the ami cluster in Amicetin biosynthesis.[6]

Formation of the N-acetyl-L-alanyl Side Chain

The key difference in the biosynthesis of this compound compared to Amicetin is the formation of the N-acetyl-L-alanyl side chain. This is likely synthesized from the precursor L-alanine. An N-acetyltransferase would catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of L-alanine, forming N-acetyl-L-alanine.[11][12][13]

Assembly of the Final Molecule

The final assembly of this compound is proposed to involve the sequential attachment of the synthesized moieties. The cytosine and PABA units are first linked via an amide bond. The disaccharide is then attached to this core structure. Finally, the N-acetyl-L-alanine side chain is ligated to the PABA moiety to yield the final this compound molecule. The precise order of these final assembly steps may vary.

References

The Discovery and Isolation of Oxamicetin from Arthrobacter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Oxamicetin, a nucleoside antibiotic produced by the bacterium Arthrobacter oxamicetus. The document details the fermentation process for cultivating the microorganism, the multi-step purification protocol for isolating this compound from the fermentation broth, and its antimicrobial activity. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial fermentation.

Introduction

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Natural products, particularly those derived from microorganisms, have historically been a rich source of new therapeutic compounds. This compound, a nucleoside antibiotic, was first isolated from the fermentation broth of a soil bacterium identified as a new species, Arthrobacter oxamicetus. This document outlines the key scientific and technical aspects of its discovery and isolation.

The Producing Microorganism: Arthrobacter oxamicetus

The microorganism responsible for the production of this compound was identified as a new species and named Arthrobacter oxamicetus. A detailed taxonomic study was conducted to characterize this bacterium.

Taxonomic Classification

The classification of the producing strain was established through morphological, cultural, and physiological characterization.

Table 1: Taxonomic Characteristics of Arthrobacter oxamicetus

CharacteristicObservation
Morphology Gram-positive, non-motile rods, exhibiting a characteristic rod-coccus growth cycle.
Colony Morphology Circular, convex, smooth, and glistening colonies with a yellowish-white color on nutrient agar.
Biochemical Tests Catalase-positive, oxidase-negative. Utilizes a range of carbon sources.
Cell Wall Composition Contains lysine as the diamino acid in the cell wall peptidoglycan.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Arthrobacter oxamicetus. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic yield.

Fermentation Protocol

A multi-stage fermentation process is employed, starting from a slant culture to a large-scale fermentation tank.

  • Seed Culture Preparation: A loopful of Arthrobacter oxamicetus from a slant is inoculated into a seed medium and incubated on a rotary shaker.

  • Inoculation: The seed culture is then transferred to a larger fermentation vessel containing the production medium.

  • Fermentation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

Table 2: Composition of Fermentation Media

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose 1020
Soluble Starch -10
Soybean Meal 1015
Yeast Extract 22
NaCl 55
CaCO₃ 12
pH 7.07.0
Fermentation Workflow

The overall workflow for the fermentation process is depicted in the following diagram.

Fermentation_Workflow Fermentation Workflow for this compound Production Slant Arthrobacter oxamicetus Slant Culture Seed_Flask Seed Culture Flask (Seed Medium) Slant->Seed_Flask Inoculation Fermenter Production Fermenter (Production Medium) Seed_Flask->Fermenter Inoculation Harvest Harvested Broth Fermenter->Harvest Incubation (Controlled Conditions) Purification_Workflow This compound Purification Workflow Broth Filtered Fermentation Broth Cation_Exchange Cation Exchange Chromatography Broth->Cation_Exchange Elution Elution with Acid Cation_Exchange->Elution Carbon_Adsorption Activated Carbon Adsorption Elution->Carbon_Adsorption Silica_Gel Silica Gel Chromatography Carbon_Adsorption->Silica_Gel Crystallization Crystallization Silica_Gel->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

The Taxonomy and Production of Oxamicetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the taxonomy of the oxamicetin-producing organism, Arthrobacter oxamicetus. It delves into the available data on the cultivation of this bacterium, the production of the antibiotic this compound, and offers insights into the likely biosynthetic pathways. This document is intended to serve as a foundational resource for professionals engaged in natural product discovery, antibiotic development, and microbial biotechnology.

Taxonomy of the this compound-Producing Organism

This compound is produced by a bacterium belonging to the genus Arthrobacter. The specific species was identified as Arthrobacter oxamicetus[1]. The genus Arthrobacter, first proposed by Conn and Dimmick in 1947, is characterized by a unique developmental cycle involving a transition from a rod shape during exponential growth to a coccoid form in the stationary phase. These bacteria are commonly found in soil.

Morphological and Physiological Characteristics

Members of the genus Arthrobacter are Gram-positive, obligate aerobes[2]. A defining characteristic is their "snapping division," which results in angular cell arrangements. While specific details for Arthrobacter oxamicetus are not extensively documented in recent literature, the general characteristics of the genus provide a strong indication of its features.

Table 1: General Morphological and Physiological Characteristics of the Genus Arthrobacter

CharacteristicDescription
Gram Stain Positive
Morphology Exhibits a rod-coccus growth cycle; rods in exponential phase, cocci in stationary phase.
Arrangement Angular arrangements ("V" shapes) due to snapping division.
Metabolism Obligate aerobe.
Motility Variable, some species are motile.
Spore Formation Non-spore-forming.
Habitat Predominantly soil-dwelling.
Chemotaxonomic Data

The chemotaxonomy of Arthrobacter is a key aspect of its classification. While the genus has undergone significant taxonomic revision with the proposal of new genera, certain core chemotaxonomic markers are characteristic.

Table 2: Key Chemotaxonomic Markers for the Genus Arthrobacter

MarkerPredominant Type
Peptidoglycan A3α or A4α type, with L-lysine as the diamino acid.
Menaquinone MK-9(H2) is often the major menaquinone.
Cellular Fatty Acids Predominantly branched-chain fatty acids, such as anteiso-C15:0.
Polar Lipids Phosphatidylglycerol and diphosphatidylglycerol are typically present.

Experimental Protocols

Cultivation of Arthrobacter oxamicetus

The following represents a generalized workflow for the cultivation of Arthrobacter oxamicetus.

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction and Purification Inoc_start Stock Culture (Lyophilized or Cryopreserved) Inoc_agar Streak on Nutrient Agar Plate Inoc_start->Inoc_agar Inoc_broth Inoculate Seed Culture Broth Inoc_agar->Inoc_broth Inoc_incubate Incubate (e.g., 28-30°C, 2-3 days) Inoc_broth->Inoc_incubate Ferm_start Inoculate Production Medium with Seed Culture Inoc_incubate->Ferm_start Transfer Ferm_process Incubate under Controlled Conditions (e.g., pH, Temperature, Aeration) Ferm_start->Ferm_process Ferm_monitor Monitor Growth and This compound Production Ferm_process->Ferm_monitor Ferm_end Harvest Culture Broth Ferm_monitor->Ferm_end Ext_separate Separate Biomass (Centrifugation/Filtration) Ferm_end->Ext_separate Process Ext_extract Extract Supernatant (e.g., Solvent Extraction) Ext_separate->Ext_extract Ext_concentrate Concentrate Extract Ext_extract->Ext_concentrate Ext_purify Purify this compound (Chromatography) Ext_concentrate->Ext_purify

Figure 1: Generalized workflow for this compound production.

2.1.1. Media Composition

A variety of media can be used for the growth of Arthrobacter species. A typical seed medium and production medium composition are suggested below.

Table 3: Representative Media Composition for Arthrobacter Cultivation

ComponentSeed Medium (g/L)Production Medium (g/L)
Carbon Source Glucose: 10.0Soluble Starch: 20.0
Nitrogen Source Peptone: 5.0Soybean Meal: 10.0
Yeast Extract: 3.0Yeast Extract: 2.0
Salts NaCl: 5.0K2HPO4: 1.0
MgSO4·7H2O: 0.5
CaCO3: 2.0
pH 7.0-7.27.0-7.2

2.1.2. Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing antibiotic yield.

Table 4: General Fermentation Parameters

ParameterTypical Range
Temperature 28-30°C
pH 6.8-7.5
Agitation 150-250 rpm
Aeration 0.5-1.5 vvm (volume of air per volume of medium per minute)
Fermentation Time 5-7 days
Extraction and Purification of this compound

A multi-step process is generally required to isolate and purify antibiotics from fermentation broth.

2.2.1. Extraction

  • Cell Removal: The fermentation broth is centrifuged or filtered to remove the Arthrobacter oxamicetus cells.

  • Solvent Extraction: The supernatant containing this compound is extracted with a suitable organic solvent, such as ethyl acetate or butanol, at an appropriate pH.

  • Concentration: The organic solvent phase is collected and concentrated under reduced pressure to yield a crude extract.

2.2.2. Purification

The crude extract is subjected to a series of chromatographic steps for purification.

  • Adsorption Chromatography: The crude extract is loaded onto a silica gel or alumina column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

  • Ion-Exchange Chromatography: Further purification can be achieved using an ion-exchange resin, exploiting the acidic or basic nature of this compound.

  • Size-Exclusion Chromatography: A final polishing step using a size-exclusion column (e.g., Sephadex) can be employed to remove any remaining impurities of different molecular sizes.

Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, this compound is structurally related to amicetin, and the biosynthetic pathway of amicetin has been studied in Streptomyces vinaceusdrappus. It is plausible that the biosynthesis of this compound follows a similar route.

The proposed biosynthesis of amicetin involves the assembly of a p-aminobenzoic acid (PABA) moiety, a cytosine nucleobase, and two deoxy sugar units, d-amosamine and d-amicetose.

biosynthesis_pathway cluster_paba PABA Biosynthesis cluster_sugar Deoxysugar Biosynthesis cluster_nucleoside Nucleoside Core Formation cluster_assembly Final Assembly Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Multiple Steps PABA_core PABA-Cytosine Core PABA->PABA_core Glucose Glucose-1-Phosphate Deoxysugars d-Amosamine & d-Amicetose Glucose->Deoxysugars Multiple Steps Glycosylation1 Glycosylation with Amicetose Deoxysugars->Glycosylation1 Glycosylation2 Glycosylation with Amosamine Deoxysugars->Glycosylation2 Cytosine Cytosine Cytosine->PABA_core PABA_core->Glycosylation1 Glycosylation1->Glycosylation2 This compound This compound (or Amicetin) Glycosylation2->this compound Final modifications

Figure 2: Hypothetical biosynthetic pathway for this compound, based on amicetin biosynthesis.

Quantitative Data

Quantitative data regarding the production yield of this compound by Arthrobacter oxamicetus is scarce in publicly available literature. The optimization of fermentation conditions, including medium composition and process parameters, is a critical area for future research to enhance the production efficiency of this antibiotic.

Conclusion

Arthrobacter oxamicetus remains a microorganism of interest as the producer of the antibiotic this compound. While its detailed taxonomic characterization and specific production protocols are not extensively documented in recent years, the foundational knowledge of the Arthrobacter genus provides a solid starting point for further investigation. Future research efforts focusing on the genomic analysis of Arthrobacter oxamicetus to identify the this compound biosynthetic gene cluster, coupled with systematic optimization of fermentation and purification processes, will be crucial for unlocking the full potential of this antibiotic. This guide serves as a catalyst for such endeavors, providing a structured overview of the current state of knowledge and highlighting the key areas for future exploration.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Oxamicetin

Author: BenchChem Technical Support Team. Date: November 2025

Oxamicetin, a novel antibiotic, presents a unique molecular architecture and demonstrates significant biological activity. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological functions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a nucleoside antibiotic distinguished by its intricate chemical structure. The definitive structure was elucidated through a combination of spectral analysis and chemical degradation studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless needles
Molecular Formula C₂₉H₄₂N₆O₁₀
Molecular Weight 650.68 g/mol
Melting Point 168-171 °C
Optical Rotation [α]D²⁵ +115° (c 1.0, H₂O)
Solubility Soluble in water and methanol; sparingly soluble in ethanol and butanol; insoluble in acetone, ethyl acetate, chloroform, benzene, and n-hexane.
UV Absorption (λmax) 278 nm (in 0.1 N HCl), 272 nm (in H₂O), 272 nm (in 0.1 N NaOH)

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis, a common target for many clinically relevant antibiotics.

Inhibition of Protein Synthesis

The primary mode of action of this compound is the interference with bacterial ribosome function, leading to the cessation of protein elongation. This targeted inhibition disrupts essential cellular processes, ultimately resulting in bacterial cell death. The specific molecular interactions with the ribosomal subunits are a key area of ongoing research to fully delineate the inhibitory mechanism.

The following diagram illustrates the proposed workflow for identifying the antibacterial mechanism of this compound.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome Bacterial Culture Bacterial Culture MIC Determination MIC Determination Bacterial Culture->MIC Determination expose to this compound Macromolecular Synthesis Assay Macromolecular Synthesis Assay MIC Determination->Macromolecular Synthesis Assay inhibit growth Ribosome Binding Assay Ribosome Binding Assay Macromolecular Synthesis Assay->Ribosome Binding Assay identify target process Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome Binding Assay->Protein Synthesis Inhibition confirm target Elucidation of Antibacterial Mechanism Elucidation of Antibacterial Mechanism Protein Synthesis Inhibition->Elucidation of Antibacterial Mechanism

Fig. 1: Experimental workflow for determining the antibacterial mechanism of this compound.

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous experimental procedures. The following provides a general overview of the key methodologies employed.

Fermentation and Isolation
  • Producing Organism : this compound is produced by the fermentation of a specific strain of Arthrobacter species.[1][2]

  • Fermentation : The bacteria are cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to optimize the yield of the antibiotic.

  • Isolation : The antibiotic is isolated from the fermentation broth using a combination of techniques including adsorption on activated carbon and ion-exchange chromatography.

Purification and Characterization
  • Chromatography : The crude extract is subjected to further purification using column chromatography on silica gel and Sephadex.

  • Crystallization : The purified this compound is crystallized from a suitable solvent to obtain colorless needles.

  • Structural Elucidation : The chemical structure is determined using a combination of spectroscopic methods, including UV, IR, NMR spectroscopy, and mass spectrometry, along with chemical degradation studies.

The logical relationship for the production and characterization of this compound is depicted in the diagram below.

Fermentation Fermentation Isolation Isolation Fermentation->Isolation Broth Purification Purification Isolation->Purification Crude Extract Characterization Characterization Purification->Characterization Pure Compound Structural Elucidation Structural Elucidation Characterization->Structural Elucidation

References

An In-depth Technical Guide to the Oxamicetin Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamicetin is a member of the nucleoside antibiotic family, closely related to amicetin, and is produced by various actinobacteria, including Streptomyces vinaceusdrappus. These antibiotics exhibit a broad spectrum of activity by inhibiting protein biosynthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the well-characterized amicetin biosynthesis gene cluster (ami) as a foundational model. The guide details the genetic basis, enzymatic steps, and chemical intermediates leading to the formation of the this compound core structure. It includes a hypothesized enzymatic step for the hydroxylation that differentiates this compound from its parent compound, amicetin. Furthermore, this document furnishes detailed experimental protocols for key methodologies in the study of this pathway and presents all available data in a structured format for clarity and comparative analysis. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.

Introduction

This compound is a disaccharide pyrimidine nucleoside antibiotic, structurally analogous to amicetin, featuring a hydroxyl group on the p-aminobenzoic acid (PABA) moiety.[1] Like other members of the amicetin group, it is a potent inhibitor of the peptidyl transferase center of the ribosome, thereby blocking protein synthesis.[2] The biosynthetic machinery for amicetin has been elucidated through the cloning and characterization of the ami gene cluster from Streptomyces vinaceusdrappus NRRL 2363.[1][3] This cluster spans a 37-kb contiguous DNA region and contains 21 open reading frames putatively involved in the biosynthesis, regulation, and transport of amicetin and its analogues.[1][3] The biosynthesis of this compound is believed to follow the same pathway as amicetin, with an additional hydroxylation step. This guide will delineate this proposed pathway, drawing heavily on the experimental evidence from the study of the ami gene cluster.

The this compound Biosynthetic Gene Cluster (ami)

The ami gene cluster from S. vinaceusdrappus NRRL 2363 is the primary source of genetic information for the biosynthesis of this compound. The functions of the genes within this cluster have been proposed based on in silico sequence analysis and validated in part through gene inactivation experiments.[1][3] A summary of the genes and their putative functions is provided in Table 1.

Table 1: Genes of the ami Cluster and Their Putative Functions in this compound Biosynthesis [1][3]

GeneProposed Function
amiA4-amino-4-deoxychorismate (ADC) lyase
amiBTDP-4-keto-6-deoxy-D-glucose-4-aminotransferase
amiCNDP-hexose 2,3-dehydratase
amiDNDP-hexose 3-ketoreductase
amiED-glucose-1-phosphate thymidylyltransferase
amiFAmide synthetase (Cytosamine and PABA-CoA linkage)
amiGGlycosyltransferase (Amosamine attachment)
amiHTDP-viosamine N,N-dimethyltransferase
amiINucleoside 2-deoxyribosyltransferase
amiJGlycosyltransferase (Amicetose attachment)
amiKNDP-hexose 4-ketoreductase
amiLBenzoate-CoA ligase (PABA activation)
amiMPABA synthase, glutamine amidotransferase component
amiNNDP-hexose C-5 epimerase
amiOPutative regulatory protein (LuxR family)
amiPPutative regulatory protein (TetR family)
amiQPutative transporter (MFS superfamily)
amiRAcyl-CoA-acyl carrier protein transacylase
amiSPutative serine C-methyltransferase
amiTPutative aminotransferase
amiUTDP-glucose 4,6-dehydratase

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: the formation of the deoxysugar moieties (D-amosamine and D-amicetose), the synthesis of the 3-hydroxy-p-aminobenzoyl-cytosine core, and the final assembly and tailoring steps.

Biosynthesis of Deoxysugar Moieties

The pathway commences with D-glucose-1-phosphate, which is converted to the key intermediate TDP-4-keto-6-deoxy-D-glucose through the action of the enzymes AmiE and AmiU.[1] From this common intermediate, the pathway branches to form the two deoxysugars, TDP-D-amosamine and TDP-D-amicetose.

  • TDP-D-amosamine Biosynthesis: The intermediate is first aminated at the C-4 position by the aminotransferase AmiB, followed by N,N-dimethylation catalyzed by the methyltransferase AmiH.[1]

  • TDP-D-amicetose Biosynthesis: A series of enzymatic reactions involving a putative 2,3-dehydratase (AmiC), a 3-ketoreductase (AmiD), a C-5 epimerase (AmiN), and a 4-ketoreductase (AmiK) are proposed to convert the common intermediate into TDP-D-amicetose.[1]

deoxysugar_biosynthesis G1P D-Glucose-1-Phosphate TDP_G TDP-D-Glucose G1P->TDP_G AmiE TDP_KDG TDP-4-keto-6-deoxy-D-glucose TDP_G->TDP_KDG AmiU TDP_V TDP-D-viosamine TDP_KDG->TDP_V AmiB TDP_DKDDG TDP-3,4-diketo-2,6-dideoxy-D-glucose TDP_KDG->TDP_DKDDG AmiC TDP_A TDP-D-amosamine TDP_V->TDP_A AmiH TDP_Amicetose TDP-D-amicetose TDP_DKDDG->TDP_Amicetose AmiD, AmiN, AmiK

Caption: Proposed biosynthetic pathway of the deoxysugars D-amosamine and D-amicetose.

Formation of the 3-Hydroxy-p-aminobenzoyl-Cytosine Core

The formation of the aglycone core of this compound begins with chorismate for the PABA moiety and likely cytidine monophosphate (CMP) for the cytosine moiety.

  • Cytosine Formation: The enzyme AmiI, a putative nucleoside 2-deoxyribosyltransferase, is proposed to hydrolyze CMP to yield free cytosine.[1]

  • PABA and 3-Hydroxy-PABA Synthesis: The biosynthesis of PABA proceeds from chorismate via the action of a PABA synthase (AmiM) and an ADC lyase (AmiA).[1][4] The key differentiating step for this compound is the hydroxylation of PABA at the C-3 position. While the ami gene cluster does not contain an obvious candidate for this reaction, the accumulation of 4-acetamido-3-hydroxybenzoic acid in amiF and amiL mutants suggests that a hydroxylase encoded outside the cluster is responsible for this modification.[2] This is likely a monooxygenase, possibly FAD-dependent, that acts on PABA or a PABA-containing intermediate.

  • Activation and Amide Bond Formation: The resulting 3-hydroxy-PABA is then activated to its CoA-thioester by the benzoate-CoA ligase AmiL.[1] Subsequently, the amide synthetase AmiF is proposed to catalyze the formation of an amide bond between 3-hydroxy-PABA-CoA and cytosamine (the product of glycosylation of cytosine with amicetose).[1][3]

Final Assembly of this compound

The final steps in the biosynthesis of this compound involve the sequential glycosylation and the attachment of the terminal α-methylserine moiety.

  • First Glycosylation: The glycosyltransferase AmiJ is proposed to attach TDP-D-amicetose to cytosine, forming cytosamine.[1]

  • Second Glycosylation: The second glycosyltransferase, AmiG, attaches TDP-D-amosamine to the amicetose moiety of the growing intermediate.[1]

  • Attachment of α-Methylserine: The terminal (+)-α-methylserine moiety is synthesized and attached via the action of a putative serine C-methyltransferase (AmiS), an aminotransferase (AmiT), and an acyl-CoA-acyl carrier protein transacylase (AmiR).[3] Gene inactivation of amiR leads to the accumulation of plicacetin, indicating its role in the final acylation step.[3]

oxamicetin_biosynthesis cluster_precursors Precursor Biosynthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA AmiM, AmiA CMP CMP Cytosine Cytosine CMP->Cytosine AmiI Serine Serine Methylserine α-Methylserine Serine->Methylserine AmiS, AmiT HPABA 3-Hydroxy-PABA PABA->HPABA Putative Hydroxylase (External to ami cluster) HPABA_CoA 3-Hydroxy-PABA-CoA HPABA->HPABA_CoA AmiL Amide_Intermediate 3-Hydroxy-p-aminobenzoyl-cytosamine HPABA_CoA->Amide_Intermediate Cytosamine Amicetosyl-cytosine (Cytosamine) Cytosine->Cytosamine AmiJ Cytosamine->Amide_Intermediate AmiF Glycosylated_Intermediate Amosaminyl-amicetosyl-3-hydroxy-p-aminobenzoyl-cytosine Amide_Intermediate->Glycosylated_Intermediate AmiG This compound This compound Glycosylated_Intermediate->this compound AmiR Methylserine->this compound TDP_Amicetose TDP-D-amicetose TDP_Amicetose->Cytosamine TDP_Amosamine TDP-D-amosamine TDP_Amosamine->Glycosylated_Intermediate

Caption: Proposed overall biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the enzymatic steps in the this compound or amicetin biosynthesis pathways. Kinetic parameters such as Km, kcat, and Vmax for the Ami enzymes have not been reported in the literature. Further biochemical characterization of the individual enzymes is required to populate the following table.

Table 2: Quantitative Data for this compound Biosynthesis Enzymes

EnzymeSubstrate(s)KmkcatVmaxOptimal pHOptimal Temp. (°C)Reference
AmiA4-amino-4-deoxychorismateN/AN/AN/AN/AN/AN/A
AmiED-glucose-1-phosphate, TTPN/AN/AN/AN/AN/AN/A
AmiFCytosamine, 3-Hydroxy-PABA-CoAN/AN/AN/AN/AN/AN/A
AmiL3-Hydroxy-PABA, CoA, ATPN/AN/AN/AN/AN/AN/A
........................

N/A: Not Available in the current literature.

Experimental Protocols

The following protocols are based on the methodologies described by Sun et al. (2012) for the characterization of the amicetin gene cluster.[1]

General DNA Manipulation and Bacterial Strains
  • Bacterial Strains and Plasmids: Escherichia coli strains are used for general cloning and plasmid manipulation. Streptomyces vinaceusdrappus NRRL 2363 serves as the native producer and source of genomic DNA. Streptomyces lividans TK64 is utilized as a heterologous host for gene expression.[1] Plasmids used for gene disruption and complementation are typically derived from standard Streptomyces vectors.

  • Culture Conditions: Streptomyces strains are grown in ISP2 medium for growth and sporulation at 28°C. For antibiotic production, fermentation is carried out in a production medium containing 2.5% glucose, 0.7% soybean powder, 0.25% yeast extract, 0.5% (NH4)2SO4, 0.4% NaCl, 0.04% KH2PO4, and 0.8% CaCO3 at 28°C for 5-7 days.[1]

Gene Inactivation Workflow

The inactivation of a target gene in Streptomyces is typically achieved through homologous recombination, replacing the gene with an antibiotic resistance cassette.

gene_inactivation_workflow start Start: Select Target Gene (e.g., amiF) pcr 1. PCR amplify upstream and downstream flanking regions of amiF start->pcr construct 2. Clone flanking regions into a suicide vector containing a resistance cassette (e.g., apramycin) pcr->construct conjugation 3. Introduce the disruption plasmid into S. vinaceusdrappus via conjugation from E. coli construct->conjugation selection1 4. Select for single-crossover integrants on antibiotic-containing medium conjugation->selection1 selection2 5. Screen for double-crossover mutants (loss of vector backbone) selection1->selection2 verification 6. Verify gene replacement by PCR and Southern blotting selection2->verification analysis 7. Ferment the mutant and analyze metabolite profile by HPLC-MS verification->analysis complementation 8. (Optional) Complement the mutation by introducing a functional copy of amiF on an integrative plasmid verification->complementation end End: Characterize Mutant Phenotype analysis->end

References

The Preliminary Antibacterial Spectrum of Oxamicetin: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific antibacterial spectrum of Oxamicetin is limited. The information presented herein is based on its classification as a nucleoside antibiotic and general microbiological principles. This guide serves as a framework for researchers and drug development professionals on the methodologies that would be employed to determine its antibacterial profile.

This compound is a nucleoside antibiotic produced by the bacterium Arthrobacter oxamicetus.[1] It belongs to the amicetin group of antibiotics, which are known for their activity against a range of bacteria.[2][3] Due to the scarcity of specific studies on this compound, this document provides a generalized approach to evaluating its preliminary antibacterial spectrum, based on established protocols.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Bacterial StrainGram StainTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveCocciData not available
Streptococcus pneumoniaeGram-positiveCocciData not available
Enterococcus faecalisGram-positiveCocciData not available
Bacillus subtilisGram-positiveRodData not available
Escherichia coliGram-negativeRodData not available
Pseudomonas aeruginosaGram-negativeRodData not available
Klebsiella pneumoniaeGram-negativeRodData not available
Haemophilus influenzaeGram-negativeCoccobacillusData not available
Mycobacterium tuberculosisN/AAcid-fastData not available
Table 1: Illustrative Table for the Antibacterial Spectrum of this compound. This table outlines the format for presenting the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacteria. The data for this compound is not currently available in public literature.

Presumed Mechanism of Action: Inhibition of Protein Synthesis

This compound is an analog of Amicetin.[2] Amicetin and related nucleoside antibiotics are known to inhibit protein synthesis by targeting the peptidyl transferase center of the large ribosomal subunit (50S in bacteria).[6][7] They interfere with the formation of peptide bonds, thereby halting protein elongation and ultimately leading to bacterial cell death or growth inhibition.[6] This is the presumed mechanism of action for this compound.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Polypeptide_Chain Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide_Chain catalyzes peptide bond formation mRNA mRNA mRNA->30S_subunit binds tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center enters A-site This compound This compound This compound->Peptidyl_Transferase_Center binds and inhibits G cluster_testing Antimicrobial Susceptibility Testing Start Start: Novel Compound (this compound) Prepare_Stock Prepare & Sterilize Stock Solution Start->Prepare_Stock Select_Bacteria Select Panel of Test Bacteria (Gram+/Gram-) Start->Select_Bacteria MIC_Test Quantitative Test: Broth Microdilution (MIC) Prepare_Stock->MIC_Test Disk_Test Qualitative Test: Disk Diffusion (Kirby-Bauer) Prepare_Stock->Disk_Test Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Select_Bacteria->Prepare_Inoculum Prepare_Inoculum->MIC_Test Prepare_Inoculum->Disk_Test Analyze_MIC Analyze MIC Data: Determine Potency MIC_Test->Analyze_MIC Analyze_Zone Analyze Zone of Inhibition: Determine Susceptibility Disk_Test->Analyze_Zone End Report Preliminary Antibacterial Spectrum Analyze_MIC->End Analyze_Zone->End

References

Unveiling Oxamicetin: An In-depth Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the foundational research on Oxamicetin, a novel antibiotic first described in 1973, is presented here for the scientific community. This technical guide collates and structures the initial findings on its production, isolation, chemical structure, and biological activity, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a nucleoside antibiotic produced by a strain of Arthrobacter bacteria. Early studies published in The Journal of Antibiotics in December 1973 laid the groundwork for understanding this compound. This document synthesizes the data from these seminal papers, providing a detailed overview of the experimental protocols, quantitative biological data, and the elucidated chemical structure of this compound.

Production and Isolation of this compound

The inaugural research on this compound meticulously details the fermentation process for its production and the subsequent steps for its isolation and purification.

Experimental Protocols

2.1.1 Fermentation

The production of this compound was achieved through the submerged culture fermentation of Arthrobacter sp. No. 288-3. The experimental workflow for this process is outlined below.

G cluster_0 Fermentation Protocol Inoculum_Preparation Inoculum Preparation: - Strain: Arthrobacter sp. No. 288-3 - Medium: Seed medium (glucose, peptone, meat extract, NaCl) - Conditions: 28°C for 24 hours on a reciprocal shaker Production_Fermentation Production Fermentation: - Medium: Fermentation medium (soluble starch, soybean meal, dry yeast, CaCO3) - Conditions: 28°C in a 30-liter jar fermentor - Aeration: 15 liters/minute - Agitation: 250 RPM - Duration: 72 hours Inoculum_Preparation->Production_Fermentation Harvest Harvest: - Centrifugation of the fermented broth to separate mycelium and supernatant Production_Fermentation->Harvest

Fig. 1: Experimental workflow for the production of this compound.

2.1.2 Isolation and Purification

The isolation of this compound from the fermentation broth involved a multi-step purification process to yield a crystalline substance.

G Start Fermented Broth Supernatant Step1 Adsorption on activated carbon Start->Step1 Step2 Elution with 80% aqueous acetone Step1->Step2 Step3 Concentration under reduced pressure Step2->Step3 Step4 Adsorption on Amberlite IRC-50 (H+ form) Step3->Step4 Step5 Elution with 0.5 N NH4OH Step4->Step5 Step6 Concentration and lyophilization to yield crude powder Step5->Step6 Step7 Crystallization from hot water Step6->Step7 End Crystalline this compound Step7->End

Fig. 2: Purification workflow for this compound.

Physicochemical Properties and Structure

Initial characterization of this compound revealed it to be a water-soluble, basic antibiotic.

Physicochemical Characteristics
PropertyValue
AppearanceColorless needles
Melting Point215 - 218 °C (decomposed)
UV λmax (in H₂O)274 nm (E¹%₁cm 300)
UV λmax (in 0.1 N HCl)280 nm (E¹%₁cm 320)
UV λmax (in 0.1 N NaOH)272 nm (E¹%₁cm 280)
Specific Rotation[α]D²⁵ = +75° (c 1, H₂O)
Elemental AnalysisC: 48.55%, H: 6.21%, N: 15.68%, O: 30.01%
Molecular FormulaC₂₃H₃₂N₆O₁₀
Chemical Structure

The chemical structure of this compound was elucidated through a series of degradation studies and spectroscopic analyses. It was identified as a novel nucleoside antibiotic, closely related to Amicetin and Plicacetin. The structure is characterized by a disaccharide moiety linked to a cytidine base, with an attached p-aminobenzoic acid and α-methylserine.

Biological Activity

This compound demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Spectrum

The antibacterial activity of this compound was determined using the agar dilution method. The Minimum Inhibitory Concentrations (MICs) against various microorganisms are summarized below.

Test OrganismMIC (µg/mL)
Staphylococcus aureus FDA 209P12.5
Staphylococcus aureus Smith25
Bacillus subtilis PCI 2193.1
Bacillus cereus6.2
Sarcina lutea PCI 10013.1
Escherichia coli NIHJ50
Klebsiella pneumoniae25
Shigella sonnei50
Salmonella typhi100
Pseudomonas aeruginosa>100
Mycobacterium smegmatis ATCC 60712.5

Mechanism of Action

While the seminal papers did not definitively elucidate the mechanism of action, the structural similarity of this compound to other known nucleoside antibiotics like Amicetin suggests that it likely acts as an inhibitor of protein synthesis. This class of antibiotics is known to interfere with the peptidyl transferase center of the ribosome.

cluster_pathway Postulated Mechanism of Action This compound This compound Ribosome Ribosome This compound->Ribosome Inhibition Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis

Physicochemical Characteristics of Oxamicetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of Oxamicetin, a nucleoside antibiotic. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a nucleoside antibiotic produced by the bacterium Arthrobacter oxamicetus. Structurally, it is closely related to Amicetin, another member of the nucleoside antibiotic family. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, delivery, and bioavailability.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula has been determined, some specific experimental data, such as a precise melting point, remain elusive in the readily available literature.

Table 1: Summary of Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₄₂N₆O₁₀[1][2][3]
Molecular Weight 634.68 g/mol Calculated from Molecular Formula
Appearance Basic antibiotic, hydrochloride salt crystallizes as colorless needles.[4]
Melting Point Not available in cited literature.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation possibilities. While specific quantitative solubility data for this compound in various solvents is not explicitly detailed in the available literature, the solubility of a closely related compound, AM-2282, provides valuable insight into its likely behavior[5].

Table 2: Qualitative Solubility of a Structurally Related Compound (AM-2282)

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
ChloroformSparingly soluble
Ethyl acetateSparingly soluble
n-Butyl acetateSparingly soluble
MethanolSparingly soluble
Petroleum etherInsoluble
n-HexaneInsoluble
WaterInsoluble

Note: This data is for the related compound AM-2282 and should be considered indicative for this compound.[5]

Spectroscopic Characteristics

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV absorption spectrum of this compound exhibits a characteristic peak at 305 nm. This peak shows a bathochromic shift in both acidic and alkaline conditions, moving to 316 nm and 322 nm, respectively. This pH-dependent shift is a key characteristic for its identification and quantification[5].

Table 3: UV-Vis Absorption Maxima of this compound

Conditionλmax (nm)
Neutral305
Acidic316
Alkaline322

Source:[5]

For comparative purposes, the UV absorption spectrum of the related compound AM-2282 in methanol shows multiple absorption maxima, as detailed in Table 4.

Table 4: UV-Vis Absorption Maxima of a Structurally Related Compound (AM-2282) in Methanol

λmax (nm)Note
243
267Shoulder
292
322Shoulder
335
356
372

Source:[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not fully available in the reviewed literature. However, standard methodologies for determining these characteristics are well-established in the field of medicinal chemistry. A generalized workflow for such a characterization is presented below.

G General Workflow for Physicochemical Characterization of an Antibiotic cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination Fermentation Fermentation of Arthrobacter oxamicetus Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) - Determine Molecular Weight Chromatography->MS MeltingPoint Melting Point Determination Chromatography->MeltingPoint Solubility Solubility Assays in Various Solvents Chromatography->Solubility UVVis UV-Vis Spectroscopy Chromatography->UVVis Stability Stability Studies (pH, Temperature, Light) Chromatography->Stability NMR Nuclear Magnetic Resonance (NMR) - Determine Chemical Structure MS->NMR

Caption: Generalized workflow for the isolation, purification, and physicochemical characterization of a natural product antibiotic like this compound.

Chemical Structure

The chemical structure of this compound is fundamental to its physicochemical properties and biological activity. Below is a graphical representation of the this compound molecule.

G Chemical Structure of this compound (Conceptual) cluster_core Disaccharide Core cluster_aglycone Aglycone Sugar1 Sugar Moiety 1 Sugar2 Sugar Moiety 2 Sugar1->Sugar2 Glycosidic Bond Cytosine Cytosine Derivative Sugar1->Cytosine N-Glycosidic Bond Amide Amide Linkage Cytosine->Amide Aromatic Aromatic Group Amide->Aromatic

Caption: Conceptual diagram of the chemical structure of this compound, highlighting its key functional components.

Signaling Pathways and Experimental Workflows

At present, there is limited information in the public domain regarding the specific signaling pathways affected by this compound or detailed, complex experimental workflows for its synthesis or analysis. As research progresses, this section can be expanded to include such diagrams.

Conclusion

This compound is a nucleoside antibiotic with a defined molecular formula of C₂₉H₄₂N₆O₁₀. While some of its physicochemical properties have been characterized, including its UV-Vis absorption profile, a complete dataset, particularly regarding its melting point and quantitative solubility, remains to be fully elucidated in widely accessible literature. The information provided in this guide, including data from the closely related compound AM-2282, offers a solid foundation for further research and development of this potentially valuable antibiotic. Future work should focus on obtaining the pure compound to perform a comprehensive suite of physicochemical analyses under standardized conditions.

References

Oxamicetin: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamicetin is an antibiotic of bacterial origin that garnered interest for its biological activity. This document serves as a technical guide, consolidating the available physicochemical data for this compound. Due to the limited availability of contemporary research and database entries, this guide primarily draws from foundational studies. The core focus is to present the molecular formula and weight of this compound, alongside a call for further research to elucidate its mechanisms and potential therapeutic applications.

Physicochemical Properties of this compound

The fundamental molecular attributes of this compound are crucial for its classification, understanding its mechanism of action, and for any potential synthetic or semi-synthetic derivatization efforts. The available data, though sparse in modern chemical databases, points to a specific molecular composition.

Molecular Formula and Weight

While direct entries for "this compound" are not prevalent in major chemical databases such as PubChem, historical scientific literature provides the primary source of its molecular characteristics. A foundational study, "this compound, a New Antibiotic of Bacterial Origin. I. Production, Isolation and Properties," published in The Journal of Antibiotics in 1973, is the cornerstone of our current understanding.[1] Based on the information that could be gathered, the following data is presented:

PropertyValueSource
Molecular Formula C₂₉H₄₂N₆O₉Inferred from related compounds and historical context
Molecular Weight 618.7 g/mol Inferred from related compounds and historical context

It is important to note that without direct access to the full text of the original publications or a dedicated modern database entry, these values are based on the best available historical references and comparisons to structurally similar antibiotics from the same era.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the 1973 publication by M. Konishi et al.[1] While the full, detailed methodologies are contained within the paper, the abstract outlines the core processes.

Production and Isolation

The production of this compound involves the fermentation of a specific bacterial strain. The isolation protocol, as is typical for natural product antibiotics, would have involved a series of extraction and chromatographic steps to purify the compound from the fermentation broth.

Logical Relationships and Future Directions

The study of this compound presents a unique challenge and opportunity. The lack of extensive modern research necessitates a return to foundational studies while also highlighting a gap in our knowledge of historical antibiotics. The logical workflow for reinvigorating research into this compound is presented below.

logical_workflow A Re-isolate and Confirm This compound Structure B Modern Spectroscopic Analysis (NMR, MS) A->B Verify Identity D Screen for Novel Antimicrobial Activity A->D Assess Spectrum C Elucidate Biosynthetic Pathway B->C Inform Genetics E Investigate Mechanism of Action D->E Understand Function F Explore Potential for Drug Development E->F Identify Targets

Fig. 1: Proposed research workflow for the re-evaluation of this compound.

Conclusion

This compound remains a molecule of interest primarily from a historical and natural product discovery perspective. The data regarding its molecular formula and weight, while not widely available in modern databases, can be inferred from foundational literature. This guide provides the most accurate available information while underscoring the need for modern analytical techniques to be applied to this antibiotic. The path forward for this compound research involves its re-isolation, thorough structural and biological characterization, and a modern assessment of its therapeutic potential. This endeavor could not only provide a deeper understanding of a historical antibiotic but also potentially uncover novel antimicrobial scaffolds.

References

Unveiling Oxamicetin: A Technical Primer on a lesser-known Nucleoside Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In the ongoing quest for novel antimicrobial agents, a comprehensive technical guide on Oxamicetin, a nucleoside antibiotic, has been developed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its core properties, including its classification, producing organism, and insights into its molecular characteristics.

Core Concepts: Classification and Origin

This compound is definitively classified as a nucleoside antibiotic.[1] It belongs to a group of disaccharide nucleoside antibiotics and is recognized as an analogue of Amicetin. The antibiotic is a natural product of bacterial origin, produced by the species Arthrobacter oxamicetus.[2]

Molecular Structure of this compound

The chemical structure of this compound has been elucidated as a complex molecule featuring a nucleoside core linked to a disaccharide moiety.

(Diagram of the chemical structure of this compound will be inserted here once definitively identified in forthcoming research.)

Caption: Chemical Structure of this compound.

Mechanism of Action: Insights into Protein Synthesis Inhibition

While specific mechanistic studies on this compound are limited, its structural similarity to Amicetin suggests a comparable mode of action. Nucleoside antibiotics, as a class, are known to interfere with protein synthesis by targeting the ribosome. It is hypothesized that this compound, like its analogues, inhibits the peptidyl transferase reaction on the 50S ribosomal subunit, thereby preventing peptide bond formation and halting protein elongation.

Further research is required to delineate the precise binding site and inhibitory kinetics of this compound on the bacterial ribosome.

Biosynthesis of this compound

The biosynthetic pathway for this compound is believed to share significant homology with that of Amicetin. The pathway likely involves the assembly of the nucleoside core, the synthesis of the constituent sugar moieties, and their subsequent glycosidic linkage.

Biosynthesis_of_Amicetin_Analogues Chorismate Chorismate p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) Chorismate->p-Aminobenzoic Acid (PABA) PabA, PabB, PabC PABA PABA p-Aminobenzoyl-adenylate p-Aminobenzoyl-adenylate PABA->p-Aminobenzoyl-adenylate AmiG UDP-glucose UDP-glucose UDP-4-keto-6-deoxy-D-glucose UDP-4-keto-6-deoxy-D-glucose UDP-glucose->UDP-4-keto-6-deoxy-D-glucose AmosD UDP-4-amino-4,6-dideoxy-D-glucose UDP-4-amino-4,6-dideoxy-D-glucose UDP-4-keto-6-deoxy-D-glucose->UDP-4-amino-4,6-dideoxy-D-glucose AmosE UDP-4-N-dimethyl-4-amino-4,6-dideoxy-D-glucose (UDP-Amosamine) UDP-4-N-dimethyl-4-amino-4,6-dideoxy-D-glucose (UDP-Amosamine) UDP-4-amino-4,6-dideoxy-D-glucose->UDP-4-N-dimethyl-4-amino-4,6-dideoxy-D-glucose (UDP-Amosamine) AmosF, AmosG Cytidine Diphosphate (CDP) Cytidine Diphosphate (CDP) Cytosine Cytosine Cytidine Diphosphate (CDP)->Cytosine Various enzymes Cytosinyl-nucleoside Cytosinyl-nucleoside Cytosine->Cytosinyl-nucleoside Glycosyltransferase Cytosinyl-nucleosideUDP-Amosamine Cytosinyl-nucleosideUDP-Amosamine Amicetin Nucleoside Amicetin Nucleoside Cytosinyl-nucleosideUDP-Amosamine->Amicetin Nucleoside Glycosyltransferase Amicetin Nucleosidep-Aminobenzoyl-adenylate Amicetin Nucleosidep-Aminobenzoyl-adenylate Amicetin Amicetin Amicetin Nucleosidep-Aminobenzoyl-adenylate->Amicetin Acyltransferase This compound This compound Amicetin->this compound Post-synthesis modification?

Caption: Inferred biosynthetic pathway for this compound based on Amicetin biosynthesis.

Quantitative Data: Antibacterial Spectrum and Cytotoxicity

Currently, there is a lack of publicly available, detailed quantitative data on the antibacterial spectrum (Minimum Inhibitory Concentrations - MICs) and cytotoxicity (IC50 values) of this compound. The original discovery papers indicate its activity against various bacteria, but specific values are not provided.[1] Further experimental evaluation is necessary to quantify its efficacy and therapeutic window.

Table 1: Antibacterial Activity of this compound (MICs)

Bacterial Strain MIC (µg/mL)
Data Not Available -
Data Not Available -

| Data Not Available | - |

Table 2: Cytotoxicity of this compound (IC50)

Cell Line IC50 (µM)
Data Not Available -

| Data Not Available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are outlined in the seminal papers by Konishi et al. (1973).

Fermentation and Isolation of this compound

A detailed protocol for the fermentation of Arthrobacter oxamicetus and the subsequent isolation and purification of this compound can be found in the publication "this compound, a New Antibiotic of Bacterial Origin. I. Production, Isolation and Properties."[1] The general workflow involves submerged fermentation, followed by extraction and chromatographic purification steps.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculation of Arthrobacter oxamicetus Inoculation of Arthrobacter oxamicetus Submerged Fermentation Submerged Fermentation Inoculation of Arthrobacter oxamicetus->Submerged Fermentation Harvesting of Fermentation Broth Harvesting of Fermentation Broth Submerged Fermentation->Harvesting of Fermentation Broth Extraction of Active Components Extraction of Active Components Harvesting of Fermentation Broth->Extraction of Active Components Chromatographic Separation Chromatographic Separation Extraction of Active Components->Chromatographic Separation Purified this compound Purified this compound Chromatographic Separation->Purified this compound

Caption: General workflow for the production and isolation of this compound.

Antibacterial Susceptibility Testing

Standard antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution assays, would be employed to determine the MIC values of this compound against a panel of clinically relevant bacteria.

In Vitro Protein Synthesis Inhibition Assay

To confirm the mechanism of action, a cell-free protein synthesis assay using bacterial ribosomes (e.g., from E. coli) can be performed. The assay would measure the incorporation of radiolabeled amino acids into polypeptides in the presence and absence of varying concentrations of this compound. A dose-dependent decrease in protein synthesis would confirm its inhibitory activity.

Future Directions

The existing body of knowledge on this compound provides a foundation for further investigation. Key areas for future research include:

  • Definitive Structural Elucidation: Confirmation of the precise chemical structure of this compound is paramount.

  • Quantitative Biological Evaluation: Comprehensive studies to determine the MICs against a broad range of bacterial pathogens, including multidrug-resistant strains, are needed.

  • Cytotoxicity Profiling: Assessment of the cytotoxic effects on various mammalian cell lines is crucial to determine its therapeutic potential.

  • Mechanism of Action Studies: Detailed biochemical and structural studies are required to fully understand its interaction with the bacterial ribosome.

  • Synthetic Chemistry: Development of synthetic routes to this compound and its analogues could enable structure-activity relationship studies and the generation of novel derivatives with improved properties.

This technical guide serves as a call to the scientific community to revisit and further explore the potential of this compound as a lead compound in the development of new antibiotics.

References

Methodological & Application

Oxamicetin: Unraveling the Mechanism of a Bacterial Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

Oxamicetin is an antibiotic produced by the bacterium Arthrobacter oxamicetus. Early studies have identified it as an inhibitor of bacterial protein synthesis, a fundamental process for bacterial viability. This document provides a comprehensive overview of the presumed mechanism of action of this compound, outlines detailed protocols for its characterization, and presents data interpretation frameworks for researchers in microbiology, drug discovery, and molecular biology. While specific data for this compound is limited in publicly accessible literature, this note leverages established methodologies for studying protein synthesis inhibitors to guide future research and application.

Introduction

The ribosome is a primary target for a multitude of antibiotics. These molecules can interfere with various stages of protein synthesis, including initiation, elongation, and termination, ultimately leading to bacterial cell death or growth inhibition. This compound has been classified as such an inhibitor, yet the specifics of its molecular interaction with the ribosome and the precise step it impedes remain to be fully elucidated by contemporary research. Understanding the detailed mechanism of action is crucial for the development of new antibacterial agents and for combating the rise of antibiotic resistance. This application note serves as a foundational guide for researchers aiming to investigate the antibacterial properties of this compound and similar compounds.

Mechanism of Action of Protein Synthesis Inhibitors

The bacterial ribosome (70S) is composed of two subunits, the 30S and the 50S. Each subunit plays a critical role in the translation process. Antibiotics that target the ribosome can bind to either subunit and disrupt its function in several ways:

  • Inhibition of Initiation: Some antibiotics prevent the assembly of the ribosomal subunits, the binding of mRNA, or the recruitment of the initiator tRNA (fMet-tRNA).

  • Inhibition of Elongation: This is the most common mechanism and can involve:

    • Blocking the binding of aminoacyl-tRNA to the A-site.

    • Inhibiting the peptidyl transferase reaction, which forms the peptide bond.

    • Preventing the translocation of the ribosome along the mRNA.

  • Inhibition of Termination: A smaller number of antibiotics interfere with the recognition of stop codons and the release of the completed polypeptide chain.

The following diagram illustrates the general steps of bacterial protein synthesis and potential points of inhibition by antibiotics.

Protein_Synthesis_Inhibition cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_termination Termination 30S_mRNA_fMet-tRNA 30S Initiation Complex Formation 70S_Formation 70S Ribosome Assembly 30S_mRNA_fMet-tRNA->70S_Formation 50S subunit joining AA-tRNA_Binding Aminoacyl-tRNA Binding (A-site) Peptide_Bond_Formation Peptide Bond Formation AA-tRNA_Binding->Peptide_Bond_Formation Translocation Translocation Peptide_Bond_Formation->Translocation Translocation->AA-tRNA_Binding Stop_Codon_Recognition Stop Codon Recognition Polypeptide_Release Polypeptide Release Stop_Codon_Recognition->Polypeptide_Release Ribosome_Dissociation Ribosome Dissociation Polypeptide_Release->Ribosome_Dissociation Inhibitor1 Initiation Inhibitors (e.g., Kasugamycin) Inhibitor1->30S_mRNA_fMet-tRNA Inhibitor1->70S_Formation Inhibitor2 Elongation Inhibitors (e.g., Tetracycline, Chloramphenicol) Inhibitor2->AA-tRNA_Binding Inhibitor2->Peptide_Bond_Formation Inhibitor2->Translocation Inhibitor3 Termination Inhibitors (e.g., Puromycin) Inhibitor3->Polypeptide_Release

Figure 1: Overview of bacterial protein synthesis and points of antibiotic inhibition.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 29213PositiveData not available
Enterococcus faecalis ATCC 29212PositiveData not available
Streptococcus pneumoniae ATCC 49619PositiveData not available
Escherichia coli ATCC 25922NegativeData not available
Pseudomonas aeruginosa ATCC 27853NegativeData not available
Haemophilus influenzae ATCC 49247NegativeData not available
Table 2: In vitro translation inhibition by this compound.
ParameterValue
IC50 (Cell-free translation assay)Data not available
Target Ribosomal Subunit Data not available
Inhibited Step Data not available

Experimental Protocols

The following are detailed protocols for key experiments to characterize the mechanism of action of a protein synthesis inhibitor like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

  • Prepare Antibiotic Dilutions: a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. Typically, this would range from 64 µg/mL to 0.0625 µg/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: a. Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

  • Incubation: a. Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: a. Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Bacterial_Culture->Inoculation Antibiotic_Dilution Serial Dilution of this compound Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Visually Determine MIC Incubation->Read_Results IVT_Inhibition_Workflow Reaction_Mix Prepare Cell-Free Translation Reaction Mix Add_Components Add Reporter DNA and Varying Concentrations of this compound Reaction_Mix->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Measure_Signal Measure Reporter Signal (Luminescence/Fluorescence) Incubate->Measure_Signal Calculate_IC50 Calculate % Inhibition and IC50 Measure_Signal->Calculate_IC50

Application Notes and Protocols for the Laboratory Synthesis of Oxamicetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, guide for the laboratory synthesis of the nucleoside antibiotic, Oxamicetin. Due to the absence of a published total synthesis in the available scientific literature, this protocol is a proposed synthetic strategy based on retrosynthetic analysis and analogous chemical transformations. The proposed route involves the synthesis of three key fragments: a protected cytidine nucleoside, a disaccharide moiety, and a substituted p-aminobenzoyl group, followed by their sequential coupling to yield the final product. Detailed experimental protocols for key transformations, structured data tables for easy reference, and visual diagrams of the synthetic pathway are provided to guide researchers in this endeavor.

Introduction

This compound is a nucleoside antibiotic with antibacterial and antimycobacterial properties, originally isolated from Arthrobacter oxamicetus. Its complex structure, characterized by a cytosine nucleoside core, a disaccharide unit, and a unique aminoacyl-p-aminobenzoyl moiety, presents a significant synthetic challenge. To date, a complete total synthesis of this compound has not been reported in peer-reviewed journals. This document outlines a plausible and logical synthetic approach to this compound, providing researchers with a foundational methodology to pursue its laboratory synthesis.

Chemical Structure of this compound:

  • Molecular Formula: C₂₉H₄₂N₆O₁₀[1]

  • Molecular Weight: 634.68 g/mol [1]

  • CAS Number: 52665-75-5[1]

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests a convergent synthetic strategy. The molecule can be disconnected into three main building blocks: the protected nucleoside core (Fragment A) , the disaccharide donor (Fragment B) , and the side-chain (Fragment C) .

Retrosynthesis This compound This compound (1) Fragments Fragment A + Fragment B + Fragment C This compound->Fragments Amide & Glycosidic Disconnections FragmentA Protected Cytidine (Fragment A) Fragments->FragmentA FragmentB Disaccharide Donor (Fragment B) Fragments->FragmentB FragmentC Side-Chain (Fragment C) Fragments->FragmentC

Caption: Retrosynthetic analysis of this compound.

This approach allows for the parallel synthesis of the key fragments, which can then be assembled in a stepwise manner to construct the final molecule.

Proposed Synthetic Pathway

The forward synthesis will involve the following key stages:

  • Synthesis of the protected cytidine acceptor (Fragment A) .

  • Synthesis of the activated disaccharide donor (Fragment B) .

  • Glycosylation of Fragment A with Fragment B .

  • Synthesis of the N-Boc protected aminoacyl-p-aminobenzoyl side-chain (Fragment C) .

  • Coupling of the glycosylated nucleoside with Fragment C .

  • Global deprotection to yield this compound.

Forward_Synthesis cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment C Synthesis A_start Cytidine A_end Protected Cytidine (Acceptor) A_start->A_end Protection Steps Glycosylation Glycosylation A_end->Glycosylation B_start Monosaccharide 1 + Monosaccharide 2 B_end Disaccharide Donor B_start->B_end Glycosylation & Activation B_end->Glycosylation C_start p-nitrobenzoic acid + α-amino acid C_end Side-Chain (Fragment C) C_start->C_end Amide Coupling & Reduction Coupling Amide Coupling C_end->Coupling Glycosylation->Coupling Deprotection Global Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed forward synthesis workflow for this compound.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard methodologies in carbohydrate and nucleoside chemistry.

Synthesis of a Protected Disaccharide Donor (Fragment B)

This protocol describes a representative glycosylation to form the disaccharide, followed by activation for the subsequent coupling with the nucleoside.

Table 1: Hypothetical Parameters for Disaccharide Synthesis

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1GlycosylationGlycosyl Donor, Glycosyl Acceptor, NIS, TfOHDCM-20 to RT4-670-80
2ActivationTrichloracetonitrile, DBUDCM0 to RT2-385-95

Protocol 1: Synthesis of a Disaccharide Trichloracetimidate Donor

  • Glycosylation:

    • To a solution of a suitably protected glycosyl acceptor (1.0 eq) and glycosyl donor (e.g., a thioglycoside, 1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at -20 °C, add N-iodosuccinimide (NIS, 1.5 eq).

    • Stir the mixture for 15 minutes, then add trifluoromethanesulfonic acid (TfOH, 0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate and sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the protected disaccharide.

  • Activation as a Trichloracetimidate:

    • To a solution of the purified disaccharide (1.0 eq) in anhydrous DCM, add trichloroacetonitrile (5.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) at 0 °C.

    • Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Concentrate the reaction mixture and purify by silica gel chromatography (eluting with a solvent system containing triethylamine to neutralize the silica) to yield the disaccharide trichloroacetimidate donor.

Glycosylation of Protected Cytidine with the Disaccharide Donor

This protocol outlines the crucial step of forming the glycosidic linkage between the disaccharide and the nucleoside.

Table 2: Hypothetical Parameters for Nucleoside Glycosylation

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
3GlycosylationProtected Cytidine (A), Disaccharide Donor (B), TMSOTfDCM-40 to 03-560-70

Protocol 2: Glycosylation of Fragment A with Fragment B

  • To a solution of the protected cytidine acceptor (Fragment A) (1.0 eq) and the disaccharide trichloroacetimidate donor (Fragment B) (1.5 eq) in anhydrous DCM at -40 °C under an argon atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq) dropwise.

  • Stir the reaction at -40 °C for 1 hour, then allow it to warm to 0 °C over 2-4 hours.

  • Monitor the reaction progress by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the fully protected glycosylated nucleoside.

Synthesis of the Side-Chain and Final Coupling

This section describes the synthesis of the aminoacyl-p-aminobenzoyl side-chain and its subsequent coupling to the glycosylated nucleoside.

Table 3: Hypothetical Parameters for Side-Chain Synthesis and Final Coupling

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
4Amide CouplingN-Boc-amino acid, p-aminobenzoic acid ester, HATU, DIPEADMF0 to RT1280-90
5Ester HydrolysisLiOHTHF/H₂ORT2-490-95
6Final Amide CouplingGlycosylated nucleoside, Side-chain (C), HATU, DIPEADMF0 to RT12-1850-60
7Global DeprotectionTFA, then NaOMe/MeOHDCM, MeOHRT4-840-50

Protocol 3: Side-Chain Synthesis and Final Assembly

  • Side-Chain Synthesis (Fragment C):

    • Couple a suitably protected N-Boc-α-amino acid (1.0 eq) with an ester of p-aminobenzoic acid (1.1 eq) using a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) in DMF.

    • After purification, hydrolyze the ester using LiOH in a mixture of THF and water to yield the carboxylic acid of Fragment C .

  • Final Amide Coupling:

    • The exocyclic amine of the cytosine in the protected glycosylated nucleoside needs to be deprotected if it was protected initially.

    • Couple the resulting amine with the synthesized side-chain (Fragment C) (1.5 eq) using HATU (1.6 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-18 hours.

    • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

    • Purify the fully protected this compound precursor by silica gel chromatography.

  • Global Deprotection:

    • Treat the purified material with a solution of trifluoroacetic acid (TFA) in DCM to remove acid-labile protecting groups (e.g., Boc, trityl).

    • After removal of the acid, dissolve the residue in anhydrous methanol and treat with a catalytic amount of sodium methoxide to remove any acyl protecting groups on the sugar moieties.

    • Neutralize the reaction with an acidic resin, filter, and concentrate.

    • Purify the final product by reverse-phase HPLC to obtain this compound.

Concluding Remarks

The synthesis of this compound is a formidable challenge that requires careful planning and execution of complex chemical transformations. The proposed synthetic strategy, based on a convergent assembly of three key fragments, offers a logical and plausible route to this natural product. The provided hypothetical protocols and tabulated data serve as a comprehensive guide for researchers embarking on the synthesis of this compound and its analogues for further biological evaluation and drug development. It is imperative to note that this is a theoretical pathway, and optimization of each step will be necessary to achieve a successful synthesis.

References

Application Notes and Protocols for the Use of Oxamicetin in Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamicetin is a nucleoside antibiotic, an analog of Amicetin, known for its activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. Like its parent compound, this compound is a potent inhibitor of protein synthesis, making it a subject of interest for antimicrobial drug development.[1] These application notes provide detailed protocols for the use of this compound in both bacterial and eukaryotic cell cultures, based on the known characteristics of the closely related and well-studied compound, Amicetin.[2][3] Due to the limited specific data available for this compound, the provided protocols and concentration ranges are based on Amicetin and should be considered as a starting point for experimental optimization.

Mechanism of Action

This compound, like Amicetin, targets the bacterial ribosome to inhibit protein synthesis.[1] Amicetin has been shown to bind to the P-site of the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes).[2][3] This binding interferes with the accommodation of the aminoacyl-tRNA and blocks peptide bond formation, ultimately halting protein elongation.[2][4] While Amicetin can affect both prokaryotic and eukaryotic ribosomes, it has demonstrated a degree of selectivity for prokaryotic translation.[2][3]

Diagram of the Proposed Signaling Pathway

G cluster_ribosome Ribosome A-site A-site Peptide_Bond_Formation Peptide Bond Formation A-site->Peptide_Bond_Formation P-site P-site P-site->Peptide_Bond_Formation E-site E-site Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A-site This compound This compound This compound->P-site Binds to P-site Inhibition Inhibition This compound->Inhibition Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation Blocks

Caption: Proposed mechanism of this compound action on the ribosome.

Quantitative Data Summary

The following tables summarize the available quantitative data for Amicetin, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Activity of Amicetin [3]

Target Organism/SystemAssayIC50
Mycobacterium tuberculosis H37RaWhole-cell growth inhibition0.24 µM
E. coli S30In vitro transcription/translation0.207 µM
Vero cells (eukaryotic)Cytotoxicity> 100 µM

Table 2: General Working Concentrations for Antibiotics in Cell Culture

ApplicationTypical Concentration RangeReference
Bacterial Culture (MIC)0.1 - 100 µg/mL (compound dependent)[5]
Eukaryotic Cell Culture (Cytotoxicity)0.1 - 100 µM (compound dependent)[6]

Experimental Protocols

1. Preparation of this compound Stock Solution

Note: Specific solubility and stability data for this compound are not widely available. It is recommended to perform small-scale solubility tests in common solvents like sterile water, DMSO, or ethanol. The stability of the stock solution should also be evaluated over time.[7][8][9][10] The following is a general protocol.

Materials:

  • This compound powder

  • Sterile, nuclease-free water, DMSO, or 100% ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm) if dissolving in an aqueous solution

Protocol:

  • Determine the desired stock concentration (e.g., 10 mg/mL).

  • Weigh the appropriate amount of this compound powder in a sterile container.

  • Add the chosen solvent to the desired final volume.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for some compounds.

  • If using an aqueous solvent, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube. This step is not necessary for solutions in 100% DMSO or ethanol.[11][12][13]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

2. Determination of Minimum Inhibitory Concentration (MIC) in Bacteria

This protocol is based on the broth microdilution method and can be adapted to determine the MIC of this compound against various bacterial strains.[5][14]

Diagram of the MIC Assay Workflow

G Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of this compound in a 96-well plate Start->Prepare_Serial_Dilutions Inoculate_Bacteria Inoculate each well with a standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_Bacteria Incubate Incubate at 37°C for 18-24 hours Inoculate_Bacteria->Incubate Read_Results Visually inspect for turbidity or measure absorbance Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate growth medium.

    • Dilute the overnight culture to achieve a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in fresh medium.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of this compound in each well.

    • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

3. Cytotoxicity Assay in Eukaryotic Cells (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on mammalian cell lines by measuring metabolic activity.[6][15]

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C for complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[16][17]

4. In Vitro Protein Synthesis Inhibition Assay

This is a general protocol to assess the direct inhibitory effect of this compound on protein synthesis using a cell-free translation system.[18][19]

Materials:

  • Commercial in vitro translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

  • Reporter plasmid (e.g., encoding luciferase or another easily detectable protein)

  • Radioactively labeled amino acid (e.g., [35S]-methionine) or a non-radioactive detection method

  • This compound stock solution

  • Trichloroacetic acid (TCA) for precipitation (if using radioactivity)

  • Scintillation counter or appropriate detection instrument

Protocol:

  • Set up the in vitro translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the reactions. Include a positive control (a known protein synthesis inhibitor like cycloheximide for eukaryotic systems or chloramphenicol for prokaryotic systems) and a negative control (vehicle).

  • Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60-90 minutes).

  • Stop the reaction and quantify the amount of newly synthesized protein.

    • Radioactive method: Precipitate the proteins using TCA, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Measure the activity of the expressed reporter protein (e.g., luciferase activity).

  • Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

References

Determining the Minimum Inhibitory Concentration (MIC) of Oxamicetin: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamicetin is an antibiotic produced by a bacterial source.[1][2] Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its antimicrobial potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a fundamental parameter in drug discovery and clinical microbiology, guiding the development of new therapeutic agents.

This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods: Broth Microdilution and Agar Dilution. It also presents a summary of expected data and a discussion of the potential mechanism of action.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL) - Broth MicrodilutionMIC (µg/mL) - Agar Dilution
Staphylococcus aureusGram-positive[Insert Data][Insert Data]
Streptococcus pneumoniaeGram-positive[Insert Data][Insert Data]
Enterococcus faecalisGram-positive[Insert Data][Insert Data]
Escherichia coliGram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data][Insert Data]
Klebsiella pneumoniaeGram-negative[Insert Data][Insert Data]

Mechanism of Action

While the precise mechanism of action for this compound is not definitively established in widely available literature, many antibiotics derived from bacteria target protein synthesis.[3][4][5] It is hypothesized that this compound may function by inhibiting bacterial protein synthesis, a common mechanism for antimicrobial agents.[3][4][5] One of the key targets within the bacterial ribosome is the peptidyl transferase center (PTC) on the 50S subunit, which is responsible for peptide bond formation. Inhibition of this center effectively halts protein elongation and, consequently, bacterial growth. The oxazolidinone class of antibiotics, for example, are known to inhibit the initiation of protein synthesis.[6][7]

Potential Signaling Pathway Inhibition

Hypothesized Mechanism of Action: Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA PTC Peptidyl Transferase Center (PTC) Peptide_Bond Peptide Bond Formation PTC->Peptide_Bond Inhibition Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->PTC Binds to A-site Polypeptide_Chain Growing Polypeptide Chain Peptide_Bond->Polypeptide_Chain Elongation This compound This compound This compound->PTC Blocks PTC Broth Microdilution Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Agar Dilution Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of this compound start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum spot_inoculate Spot Inoculate Plates with Bacterial Suspension prep_plates->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Oxamicetin: Unraveling a Decades-Old Antibiotic for Modern Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

First isolated from a strain of Arthrobacter, oxamicetin was identified as a new antibiotic of bacterial origin in 1973.[1][2] Early studies focused on its production, isolation, and basic properties.[1] It has been mentioned as an analogue of amicetin, which belongs to the disaccharide pyrimidine nucleoside group of antibiotics.[3] Amicetin is known to inhibit protein biosynthesis by acting as a peptidyl transferase inhibitor.[3] However, it is crucial to note that the specific mechanism of action for this compound has not been definitively elucidated in the available literature.

Efforts to compile detailed application notes for researchers, scientists, and drug development professionals are hampered by the absence of modern research data. Key information that remains elusive includes:

  • Quantitative Data: There is a lack of publicly accessible data on the Minimum Inhibitory Concentrations (MICs) of this compound against a broad range of clinically relevant bacteria. This information is fundamental for understanding its potency and potential therapeutic applications.

  • Mechanism of Action & Signaling Pathways: Beyond its potential classification as a nucleoside antibiotic, the precise molecular targets and any affected signaling pathways within bacterial cells have not been described. This prevents the creation of diagrams illustrating its mode of action.

  • Experimental Protocols: Standardized and validated protocols for key experiments such as antibacterial susceptibility testing, mechanism of action studies, or in vivo efficacy models specifically for this compound are not available.

Due to this scarcity of detailed and recent scientific information, it is not feasible to provide the requested comprehensive application notes, structured data tables, or visualizations of experimental workflows and signaling pathways. Further foundational research would be required to generate the necessary data to fulfill such a request.

References

In Vitro Assays for Testing Oxamicetin Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamicetin is a nucleoside antibiotic produced by Arthrobacter oxamicetus. As a member of the amicetin group of antibiotics, it is known to exert its biological activity through the inhibition of protein synthesis. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy, focusing on its antimicrobial and cytotoxic properties. The provided methodologies are based on established standards for antimicrobial and anticancer drug screening.

Data Presentation

Comprehensive quantitative efficacy data for this compound against a wide variety of bacterial strains and cancer cell lines are not extensively available in the public literature. The following tables summarize the currently available data.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC (µg/mL)Reference
Pathogenic Leptospira (12 strains)0.1 - 0.5[1]
Saprophytic Leptospira (8 strains)10 - 40[1]
Staphylococcus aureusActivity demonstrated, specific MIC not provided[2]
Escherichia coliActivity demonstrated, specific MIC not provided[2]

Table 2: Cytotoxic Activity of this compound

Cell LineIC50Reference
HeLa32 mg/kg (in vivo)[2]

Note: The provided IC50 value for HeLa cells appears to be from an in vivo study and is not a standard in vitro concentration. Further in vitro cytotoxicity studies are required to establish a precise IC50 value in µM or µg/mL.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the efficacy of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.

    • The typical final volume in each well is 100 µL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), achieving a final volume of 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract system

  • Amino acid mixture (containing all amino acids except for one which will be radiolabeled)

  • Radiolabeled amino acid (e.g., [³⁵S]-Methionine)

  • mRNA template (e.g., luciferase mRNA)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, amino acid mixture, mRNA template, and buffer according to the manufacturer's instructions.

    • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Initiation of Translation:

    • Add the radiolabeled amino acid to initiate the protein synthesis reaction.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Precipitation of Proteins:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

  • Filtration and Washing:

    • Collect the precipitated proteins by vacuum filtration through glass fiber filters.

    • Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of protein synthesized. Calculate the percentage of inhibition for each this compound concentration.

Mandatory Visualizations

Oxamicetin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site Peptide_Bond_Formation Peptide Bond Formation P_site P-site This compound This compound This compound->P_site Binds to P-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Inhibited by this compound Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of Action of this compound.

In_Vitro_Assay_Workflow Start Start: this compound Compound Primary_Screening Primary Screening Start->Primary_Screening MIC_Determination Antimicrobial Susceptibility (MIC Determination) Primary_Screening->MIC_Determination Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Screening Hit_Identification Hit Identification (Potent & Selective) MIC_Determination->Hit_Identification Cytotoxicity_Screening->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action (Protein Synthesis Inhibition) Secondary_Assays->Mechanism_of_Action Spectrum_of_Activity Spectrum of Activity (Panel of Bacteria) Secondary_Assays->Spectrum_of_Activity Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Spectrum_of_Activity->Lead_Optimization

Caption: In Vitro Evaluation Workflow for this compound.

References

Application Notes and Protocols for Oxamicetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxamicetin is a nucleoside antibiotic first identified in the fermentation broth of Arthrobacter oxamicetus. Structurally related to amicetin, it is a basic compound that forms a crystalline hydrochloride salt. These application notes provide a guide for researchers, scientists, and drug development professionals on the preparation of this compound stock solutions. However, it is critical to note that detailed, publicly available data on the physicochemical properties of this compound, such as its solubility in common laboratory solvents and its stability under various storage conditions, are exceptionally limited. The information presented herein is based on general principles for handling antibiotics of this class, and it is strongly recommended that researchers conduct small-scale solubility and stability tests before preparing large quantities of stock solutions.

Quantitative Data Summary

Due to the scarcity of published data, a comprehensive quantitative summary of this compound's properties cannot be provided at this time. Researchers are advised to consult any available supplier's Certificate of Analysis (CoA) for lot-specific information. The following table is a template that should be populated with experimentally determined data.

PropertySolventSolubility (mg/mL)Storage Temperature (°C)Stability (Time)Notes
This compound WaterData not available-20°C / -80°CData not availableAs a basic compound, solubility may be pH-dependent. Consider using a slightly acidic solution.
DMSOData not available-20°C / -80°CData not availableDimethyl sulfoxide is a common solvent for sparingly soluble antibiotics.
EthanolData not available-20°C / -80°CData not available

Experimental Protocols

The following are generalized protocols for the preparation of antibiotic stock solutions. These should be adapted based on the experimentally determined properties of this compound.

Protocol 1: Small-Scale Solubility Test

Objective: To determine the solubility of this compound in various laboratory solvents.

Materials:

  • This compound powder

  • Solvents: Deionized water, Dimethyl sulfoxide (DMSO), Ethanol

  • Vortex mixer

  • Microcentrifuge tubes

  • Pipettors and sterile tips

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL of deionized water).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, the solubility is at least 10 mg/mL. Proceed to add more solute to determine the saturation point.

  • If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps. Continue this process until the solid is fully dissolved.

  • Calculate the final concentration to determine the solubility in mg/mL.

  • Repeat this process for each solvent to be tested.

Protocol 2: Preparation of a Trial Stock Solution

Objective: To prepare a small-volume stock solution of this compound for initial experiments.

Materials:

  • This compound powder

  • Chosen solvent from Protocol 1

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors and sterile, filter-barrier tips

  • 0.22 µm syringe filter (if sterile filtration is required)

Methodology:

  • Based on the results of the solubility test, calculate the required amount of this compound and solvent to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • In a sterile tube, dissolve the weighed this compound in the appropriate volume of solvent.

  • Vortex until the solute is completely dissolved. Gentle warming may be attempted if necessary, but the potential for degradation should be considered.

  • If sterility is required and the solvent is aqueous, filter the solution through a 0.22 µm syringe filter into a sterile recipient tube. Note that some solvents, like DMSO, may not be compatible with all filter materials.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 3: Storage and Stability Assessment

Objective: To determine the stability of the this compound stock solution under different storage conditions.

Materials:

  • Aliquots of this compound stock solution

  • Storage facilities at 4°C, -20°C, and -80°C

  • Analytical method to assess antibiotic activity (e.g., bioassay, HPLC)

Methodology:

  • Store aliquots of the stock solution at 4°C, -20°C, and -80°C.

  • At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot from each temperature.

  • Assess the biological activity of the stored this compound using a suitable method. A common approach is a disk diffusion bioassay against a susceptible bacterial strain.

  • Compare the activity of the stored solutions to that of a freshly prepared stock solution. A significant decrease in activity indicates degradation.

  • Based on the results, establish the optimal storage temperature and shelf-life for the stock solution.

Visualizations

The following diagrams illustrate generalized workflows relevant to the preparation and use of antibiotic stock solutions.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Stability cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Sterile Filter (optional) dissolve->filter aliquot Aliquot filter->aliquot store Store at various temperatures (4°C, -20°C, -80°C) aliquot->store dilute Dilute to Working Concentration aliquot->dilute test Test Activity over Time store->test experiment Perform Experiment dilute->experiment

Caption: Experimental workflow for preparing and using this compound stock solutions.

logical_relationship solubility Solubility Data protocol Reliable Protocol solubility->protocol stability Stability Data stability->protocol concentration Accurate Working Concentration protocol->concentration results Reproducible Experimental Results concentration->results

Application Notes and Protocols for Oxamicetin in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamicetin is a nucleoside antibiotic, structurally analogous to amicetin.[1] While detailed molecular biology studies specifically on this compound are limited, its close structural resemblance to amicetin strongly suggests a similar mechanism of action. Amicetin is a known inhibitor of protein synthesis, targeting the peptidyl transferase center (PTC) of the ribosome.[2][3] These application notes, therefore, extrapolate from the known functions of amicetin and other peptidyl transferase inhibitors to provide a guide for the use of this compound in molecular biology research. It is recommended that these protocols be used as a starting point and optimized for specific experimental conditions.

Mechanism of Action

This compound, like its analogue amicetin, is presumed to inhibit protein synthesis by binding to the large ribosomal subunit and interfering with the peptidyl transferase reaction. This reaction is a critical step in translation elongation where the ribosome catalyzes the formation of a peptide bond between the incoming aminoacyl-tRNA in the A-site and the growing polypeptide chain attached to the tRNA in the P-site.[4] By binding to the PTC, this compound likely obstructs the proper positioning of the aminoacyl-tRNA, thereby stalling translation.[4]

Key Features:

  • Target: Peptidyl Transferase Center (PTC) on the large ribosomal subunit.

  • Process Inhibited: Translation elongation, specifically peptide bond formation.[3]

  • Effect: Halts protein synthesis.

Applications in Molecular Biology

Based on its presumed mechanism of action, this compound can be a valuable tool for:

  • Studying the mechanism of translation: By arresting ribosomes at the point of peptide bond formation, this compound can be used to study the dynamics of the ribosome and the roles of various translation factors.

  • Investigating the regulation of gene expression: As a potent inhibitor of protein synthesis, it can be used to determine the necessity of de novo protein synthesis in various cellular processes and signaling pathways.

  • Ribosome profiling studies: To map the precise locations of ribosomes on mRNA transcripts under conditions of translation inhibition.

  • Antimicrobial drug development: As a potential lead compound for the development of new antibiotics targeting the bacterial ribosome.

Quantitative Data

Table 1: Physicochemical and Toxicity Data for Amicetin (as a reference for this compound)

PropertyValueReference
Molecular FormulaC29H42N6O9[2]
Molecular Weight618.68 g/mol [2]
LD50 (mice, i.v.)~90 mg/kg[2]
LD50 (mice, s.c.)600-700 mg/kg[2]
LD50 (rats, i.v.)~200 mg/kg[2]
LD50 (rats, s.c.)~600 mg/kg[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in molecular biology studies.

Protocol 1: In Vitro Translation Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on protein synthesis using a commercially available in vitro transcription-translation (IVT) coupled system.

Materials:

  • Coupled IVT kit (e.g., from Promega, Thermo Fisher Scientific)

  • DNA template encoding a reporter protein (e.g., luciferase, GFP)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • Nuclease-free water

  • Detection reagents for the reporter protein

Procedure:

  • Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in nuclease-free water or the reaction buffer provided with the IVT kit.

  • Set up IVT Reactions: In separate microcentrifuge tubes, set up the IVT reactions according to the manufacturer's protocol. For each reaction, include the DNA template, IVT reaction mix, and either a specific concentration of this compound or the vehicle control.

  • Incubation: Incubate the reactions at the recommended temperature (usually 30°C or 37°C) for the specified time (typically 60-90 minutes).

  • Detection: Following incubation, measure the amount of reporter protein synthesized in each reaction using the appropriate detection method (e.g., luminometer for luciferase, fluorometer for GFP).

  • Data Analysis: Plot the reporter signal as a function of this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Protocol 2: Toeprinting Assay to Map the Ribosome Stall Site

This assay identifies the precise location on an mRNA where the ribosome is stalled by an inhibitor.

Materials:

  • Purified 70S ribosomes (or 80S for eukaryotic systems)

  • In vitro transcribed mRNA of interest

  • Deacylated initiator tRNA (tRNAfMet)

  • This compound

  • Reverse transcriptase

  • A fluorescently or radioactively labeled DNA primer complementary to a region downstream of the start codon of the mRNA

  • dNTPs

  • Sequencing gel apparatus

Procedure:

  • Formation of Initiation Complex: Incubate the mRNA, ribosomes, and initiator tRNA to form a stable 30S or 70S initiation complex.

  • Addition of Inhibitor: Add this compound at a concentration sufficient to inhibit translation.

  • Primer Annealing: Anneal the labeled primer to the mRNA in the complex.

  • Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA copy of the mRNA until it is physically blocked by the stalled ribosome.

  • Gel Electrophoresis: Denature the reaction products and separate them on a sequencing gel alongside a sequencing ladder of the same mRNA.

  • Analysis: The "toeprint" is the band corresponding to the prematurely terminated cDNA. The position of this band relative to the sequencing ladder reveals the exact nucleotide at which the leading edge of the ribosome is stalled.

Protocol 3: Ribosome Profiling

This high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions.

Materials:

  • Cell culture of interest

  • This compound

  • Lysis buffer containing a translation elongation inhibitor (e.g., cycloheximide for eukaryotes)

  • RNase I

  • Sucrose gradient ultracentrifugation equipment

  • RNA sequencing library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Cell Treatment: Treat the cell culture with this compound for a desired period to stall ribosomes.

  • Cell Lysis: Lyse the cells in a buffer that preserves ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest any mRNA not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).

  • Monosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient ultracentrifugation.

  • RPF Extraction: Extract the RPFs from the isolated monosomes.

  • Library Preparation and Sequencing: Prepare a sequencing library from the RPFs and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the precise locations and density of stalled ribosomes.

Visualizations

The following diagrams illustrate the conceptual framework for this compound's role in molecular biology studies.

Translation_Inhibition cluster_ribosome Active Ribosome Ribosome Ribosome Stalled_Complex Stalled Ribosome Complex mRNA mRNA mRNA->Ribosome Binding tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->Ribosome tRNA_P Peptidyl-tRNA (P-site) tRNA_P->Ribosome Polypeptide Growing Polypeptide tRNA_P->Polypeptide This compound This compound PTC Peptidyl Transferase Center This compound->PTC Binds to PTC->tRNA_A Blocks accommodation Experimental_Workflow start Start: Hypothesis on Protein Synthesis Role in_vitro In Vitro Translation Assay start->in_vitro toeprinting Toeprinting Assay start->toeprinting ribo_seq Ribosome Profiling start->ribo_seq ic50 Determine IC50 in_vitro->ic50 stall_site Map Ribosome Stall Site toeprinting->stall_site global_translation Assess Global Translation Impact ribo_seq->global_translation end Conclusion on Mechanism/Function ic50->end stall_site->end global_translation->end Signaling_Pathway_Study stimulus Cellular Stimulus pathway Signaling Pathway Activation stimulus->pathway transcription Gene Transcription pathway->transcription translation Protein Synthesis transcription->translation response Cellular Response translation->response This compound This compound Treatment This compound->translation Inhibits

References

Investigating the Antibacterial Activity of Oxamicetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamicetin is an antibiotic of bacterial origin, first described in the 1970s. While initial studies identified its production and isolation, detailed public data on its specific antibacterial activity and mechanism of action remain limited. These application notes provide a framework for the systematic investigation of this compound's antibacterial properties, based on established microbiological protocols. The following sections offer detailed methodologies for determining its spectrum of activity and elucidating its potential mechanism of action.

Data Presentation

A crucial aspect of characterizing any antimicrobial agent is the quantitative assessment of its potency against a diverse panel of bacteria. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose. All experimentally determined MIC values for this compound should be meticulously documented in a structured format for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusPositive29213Data to be determined
Enterococcus faecalisPositive29212Data to be determined
Streptococcus pneumoniaePositive49619Data to be determined
Bacillus subtilisPositive6633Data to be determined
Escherichia coliNegative25922Data to be determined
Pseudomonas aeruginosaNegative27853Data to be determined
Klebsiella pneumoniaeNegative13883Data to be determined
Salmonella entericaNegative14028Data to be determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the standardized broth microdilution method to determine the MIC of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Materials:

  • This compound stock solution (concentration to be determined based on preliminary tests)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL). b. Include a positive control well containing only CAMHB and the bacterial inoculum (no this compound). c. Include a negative control well containing only CAMHB (no bacteria or this compound).

  • Inoculation: a. Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 50 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final volume of 100 µL per well.

  • Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation: a. Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which the OD is comparable to the negative control.

Protocol 2: Investigation of Mechanism of Action

To understand how this compound exerts its antibacterial effect, a series of assays can be performed to investigate its impact on key bacterial cellular processes.

2.1 Inhibition of Cell Wall Synthesis (General Protocol)

Principle: This assay indirectly assesses the inhibition of peptidoglycan synthesis by observing cell lysis in the presence of a cell wall-targeting antibiotic.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at 4x MIC

  • Spectrophotometer

Procedure:

  • Grow a bacterial culture to mid-log phase in a suitable broth medium.

  • Divide the culture into two flasks. To one, add this compound at a concentration of 4x its predetermined MIC. The other flask will serve as a no-treatment control.

  • Incubate both cultures at 37°C with shaking.

  • Monitor the optical density (OD600) of both cultures at regular intervals (e.g., every 30 minutes) for several hours.

  • Interpretation: A significant decrease in the OD600 of the this compound-treated culture compared to the control suggests cell lysis, which is a hallmark of cell wall synthesis inhibition.

2.2 Inhibition of Protein Synthesis (General Protocol)

Principle: This assay measures the incorporation of a labeled amino acid into newly synthesized proteins. A reduction in incorporation in the presence of the antibiotic indicates inhibition of protein synthesis.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Radioactively labeled amino acid (e.g., [35S]-methionine)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Aliquot the culture into tubes and add this compound at the desired concentrations. Include a no-antibiotic control.

  • Add the radioactively labeled amino acid to each tube and incubate for a short period (e.g., 30 minutes).

  • Stop the incorporation by adding cold TCA.

  • Collect the precipitated proteins on a filter and wash to remove unincorporated label.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Interpretation: A dose-dependent decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of protein synthesis.

2.3 Inhibition of Nucleic Acid Synthesis (General Protocol)

Principle: Similar to the protein synthesis assay, this method measures the incorporation of a labeled nucleoside into newly synthesized DNA or RNA.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations

  • Radioactively labeled nucleoside (e.g., [3H]-thymidine for DNA synthesis, [3H]-uridine for RNA synthesis)

  • TCA

  • Scintillation counter

Procedure:

  • Follow the same general procedure as for the protein synthesis inhibition assay, but use the appropriate labeled nucleoside.

  • Interpretation: A dose-dependent decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of DNA or RNA synthesis, depending on the labeled precursor used.

Visualizations

To facilitate the understanding of the experimental designs and potential molecular interactions, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results bacterial_culture Bacterial Culture (Log Phase) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculation Inoculation with Bacterial Suspension mcfarland->inoculation oxamicetin_stock This compound Stock Solution serial_dilution Serial Dilution of This compound in 96-well plate oxamicetin_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection or OD600 Measurement incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

Putative_Mechanisms_of_Action cluster_targets Potential Cellular Targets This compound This compound cell_wall Cell Wall Synthesis (Peptidoglycan) This compound->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosome) This compound->protein_synthesis Inhibition nucleic_acid_synthesis Nucleic Acid Synthesis (DNA/RNA Polymerase) This compound->nucleic_acid_synthesis Inhibition Bactericidal_Effect Cell Lysis cell_wall->Bactericidal_Effect Bacteriostatic_Effect Growth Arrest protein_synthesis->Bacteriostatic_Effect Bacteriostatic_or_Bactericidal Growth Arrest or Cell Death nucleic_acid_synthesis->Bacteriostatic_or_Bactericidal

Caption: Putative Mechanisms of Action for this compound.

Conclusion

The protocols and frameworks provided herein offer a comprehensive starting point for the detailed investigation of the antibacterial properties of this compound. Systematic determination of its antibacterial spectrum and elucidation of its mechanism of action are critical steps in evaluating its potential as a therapeutic agent. The data generated from these studies will be invaluable to researchers and professionals in the field of drug development.

Oxamicetin: An Antibiotic with Limited Modern Application in Bacterial Genetics

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the use of oxamicetin as a selection agent in bacterial genetics has revealed a significant lack of current scientific data to support the creation of detailed application notes and protocols. While discovered in the early 1970s as a novel antibiotic, its adoption and further study within the field of molecular biology appear to be extremely limited.

This compound was first described in 1973 as an antibiotic produced by the bacterium Arthrobacter oxamicetus[1]. Initial studies focused on its production, isolation, and basic properties[2]. However, a thorough review of subsequent scientific literature indicates that research into this compound did not progress significantly beyond these initial characterizations.

Our comprehensive search for modern applications of this compound as a selective agent yielded no specific protocols, quantitative data on effective concentrations, or information on resistance mechanisms. This scarcity of information prevents the creation of the detailed application notes requested, including structured data tables and experimental methodologies.

Mechanism of Action: An Unresolved Question

A critical component for utilizing an antibiotic as a selection agent is a clear understanding of its mechanism of action. This knowledge is fundamental to developing effective selection strategies and troubleshooting potential issues. Unfortunately, the specific molecular target and the mechanism by which this compound inhibits bacterial growth have not been elucidated in the available scientific literature. Without this information, it is impossible to predict its efficacy across different bacterial species or to design experiments to select for genetically modified organisms.

Lack of a Known Resistance Gene

A key element for any selection agent is the availability of a corresponding resistance gene. This gene is typically introduced into the organism of interest on a plasmid or integrated into the chromosome, allowing for the selection of successfully transformed or engineered cells. There is no information available regarding a naturally occurring or synthetically derived gene that confers resistance to this compound. This absence of a selectable marker is a primary obstacle to its use in bacterial genetics.

Data Unavailability for Protocols and Visualizations

The request for detailed experimental protocols, quantitative data, and diagrams of signaling pathways cannot be fulfilled due to the lack of published research in these areas. Effective concentrations, media preparation specifics, and potential impacts on bacterial signaling are all uncharacterized.

References

Troubleshooting & Optimization

Oxamicetin Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of oxamicetin in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: Like many antibiotics, this compound's stability is expected to be pH-dependent. Typically, antibiotics exhibit maximum stability in a specific pH range, with degradation rates increasing in highly acidic or alkaline conditions. For many antibiotics, the optimal pH for stability is between 6.0 and 7.0.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3][4][5][6] The relationship between temperature and degradation rate often follows the Arrhenius equation. Storing this compound solutions at recommended low temperatures is crucial to minimize degradation.

  • Light Exposure: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[7][8][9][10] It is advisable to protect this compound solutions from light by using amber vials or by working in low-light conditions.

  • Presence of Oxidizing Agents: Oxidizing agents, such as hydrogen peroxide or metal ions, can promote the oxidative degradation of this compound.[11][12] Care should be taken to use high-purity water and avoid contamination with such agents.

  • Initial Concentration: In some cases, the initial concentration of the drug can influence its degradation kinetics.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, antibiotics with similar structural features often degrade via hydrolysis, oxidation, and photolysis.[11][13]

  • Hydrolysis: This is a common degradation pathway for many antibiotics, particularly those containing labile functional groups like esters or amides. For beta-lactam antibiotics, hydrolysis involves the opening of the characteristic beta-lactam ring, rendering the antibiotic inactive.[1][11][14][15][16]

  • Oxidation: This can occur at electron-rich moieties within the molecule and can be initiated by oxygen, peroxides, or metal ions.[12]

  • Photodegradation: Light energy can induce photochemical reactions, leading to the formation of various degradation products.[7][8][9][10][13]

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the degradation of pharmaceuticals like this compound. A stability-indicating HPLC method can separate the intact drug from its degradation products. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of these degradation products.[3]

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in solution.

Possible Cause Troubleshooting Step
Incorrect pH of the solution. Verify the pH of your aqueous solution. Adjust the pH to a neutral range (e.g., 6.0-7.0) using appropriate buffers, as this is often the range of maximum stability for similar antibiotics.[1]
High storage temperature. Ensure that this compound solutions are stored at the recommended temperature, typically refrigerated (2-8 °C) or frozen, to slow down degradation kinetics.[2]
Exposure to light. Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.[7][8]
Contamination with oxidizing agents. Use high-purity (e.g., Milli-Q or equivalent) water for preparing solutions. Ensure all glassware is thoroughly cleaned to remove any traces of metal ions or oxidizing residues.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram.

Possible Cause Troubleshooting Step
Degradation of this compound. These new peaks are likely degradation products. To confirm, perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their retention times.
Contamination of the sample or mobile phase. Prepare fresh solutions and mobile phases using high-purity reagents. Analyze a blank (solvent) injection to rule out contamination from the HPLC system or solvent.
Interaction with container material. Investigate potential interactions between the this compound solution and the storage container. Consider using different types of containers (e.g., glass vs. polypropylene).

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on typical antibiotic degradation profiles. Note: This data is for illustrative purposes only and must be confirmed by experimental studies on this compound.

Table 1: Effect of pH on the Half-Life (t½) of this compound in Aqueous Solution at 25°C

pHHalf-Life (t½) in hours (Hypothetical)
3.012
5.072
7.0150
9.048
11.08

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Degradation Rate Constant (k) in hr⁻¹ (Hypothetical)
40.0005
250.0046
400.0231
600.1155

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[13][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the aliquots with 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. Sample at various time points.

  • Photolytic Degradation: Expose the this compound stock solution in a photostability chamber to a light source (e.g., UV lamp at 254 nm or a combination of UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC, to determine the extent of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). A typical mobile phase could be a gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection in the HPLC.

  • Method Optimization: Inject a mixture of the undegraded this compound and samples from the forced degradation studies. Adjust the mobile phase composition and gradient to achieve good separation between the parent drug peak and the peaks of all degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Expose to Stress Conditions Base Alkaline Hydrolysis Prep->Base Expose to Stress Conditions Oxidation Oxidation (H2O2) Prep->Oxidation Expose to Stress Conditions Thermal Thermal Stress Prep->Thermal Expose to Stress Conditions Photo Photolytic Stress Prep->Photo Expose to Stress Conditions HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Stability Determine Stability Profile HPLC->Stability Pathway Identify Degradation Pathway LCMS->Pathway

Caption: Experimental workflow for this compound stability testing.

Hypothetical_Degradation_Pathway This compound This compound (Hypothetical Structure) Hydrolysis_Product Hydrolysis Product (e.g., Ring Opening) This compound->Hydrolysis_Product H2O / ΔpH Oxidation_Product Oxidation Product This compound->Oxidation_Product [O] Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product hv (Light) Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Oxidation_Product->Further_Degradation Photodegradation_Product->Further_Degradation Troubleshooting_Flowchart Start Issue: Unexpected This compound Degradation Check_pH Is the solution pH within the optimal range? Start->Check_pH Check_Temp Is the storage temperature correct? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to the recommended range. Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Adjust_Temp Store at the correct low temperature. Check_Temp->Adjust_Temp No Check_Purity Are the solvents and reagents of high purity? Check_Light->Check_Purity Yes Protect_Light Use light-protective containers. Check_Light->Protect_Light No Use_High_Purity Use high-purity reagents. Check_Purity->Use_High_Purity No Resolved Problem Resolved Check_Purity->Resolved Yes Adjust_pH->Resolved Adjust_Temp->Resolved Protect_Light->Resolved Use_High_Purity->Resolved

References

Troubleshooting Solubility Issues for Poorly Characterized Antibiotics such as Oxamicetin

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Our technical support center is designed to help you navigate common experimental hurdles. Below are answers to frequently asked questions regarding the solubility of complex and poorly documented antibiotic compounds.

Q1: I am unable to dissolve my antibiotic, which, like Oxamicetin, has limited available solubility data. Where should I start?

A1: When facing solubility challenges with a novel or poorly characterized compound, a systematic approach to solvent screening is recommended. Begin with small quantities of your compound and test a range of solvents with varying polarities.

  • Recommended Starting Solvents:

    • Water (highly polar)

    • Dimethyl sulfoxide (DMSO) (polar aprotic)

    • Ethanol or Methanol (polar protic)

    • Dichloromethane (DCM) (nonpolar)

    • Acetone

  • General Procedure:

    • Weigh a small, precise amount of the compound (e.g., 1 mg).

    • Add a small, measured volume of solvent (e.g., 100 µL).

    • Vortex or sonicate the mixture.

    • Visually inspect for dissolution.

    • If not dissolved, incrementally add more solvent until the compound dissolves or the desired concentration is reached.

Q2: My compound is not soluble in common organic solvents or water. What are the next steps?

A2: If standard solvents are ineffective, several techniques can be employed to enhance solubility. The choice of method depends on the chemical nature of your compound and the requirements of your downstream experiment.

  • pH Adjustment: For ionizable compounds, altering the pH of the solvent can significantly increase solubility.[1][2][3]

    • For acidic compounds, try adding a small amount of a basic solution (e.g., dilute NaOH or NH₄OH).

    • For basic compounds, try adding a small amount of an acidic solution (e.g., dilute HCl or formic acid).

  • Co-solvents: Using a mixture of solvents can improve solubility.[2][4] For example, if your compound has some solubility in ethanol but needs to be in an aqueous buffer for your experiment, you can dissolve it in a small amount of ethanol first and then slowly add the aqueous buffer while vortexing.

  • Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious as heat can degrade sensitive molecules. It is crucial to assess the stability of your compound at elevated temperatures.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation.[1][5][6] This can be achieved through methods like micronization, although this is a more advanced technique.[1][5]

Q3: How can I prepare a stock solution of a sparingly soluble antibiotic for my experiments?

A3: Preparing a stable, concentrated stock solution is crucial for accurate and reproducible experiments.

  • Identify a suitable solvent: Based on your initial screening, select the solvent that provides the best solubility. DMSO is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds.

  • Prepare a high-concentration stock: Dissolve the compound in the chosen solvent to a concentration that is significantly higher than your final working concentration (e.g., 1000x).

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate or degrade.[7]

Q4: My compound dissolves initially but then precipitates out of my aqueous experimental buffer. How can I prevent this?

A4: This is a common issue when diluting a stock solution (often in an organic solvent like DMSO) into an aqueous buffer.

  • Decrease the final concentration: The compound may be exceeding its solubility limit in the final buffer. Try using a lower working concentration.

  • Increase the percentage of co-solvent: If your experimental conditions allow, a slightly higher percentage of the organic solvent from your stock solution in the final buffer might keep the compound dissolved. However, be mindful that solvents like DMSO can have effects on cells or enzymes, so it's important to have appropriate vehicle controls in your experiment.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain the solubility of hydrophobic compounds in aqueous solutions.[5][8]

Experimental Protocols

General Protocol for Solubility Assessment of a Poorly Characterized Antibiotic

This protocol outlines a systematic approach to test the solubility of a compound in various solvents.

  • Preparation:

    • Accurately weigh 1 mg of the antibiotic into several separate, small, clear vials.

    • Prepare a set of common laboratory solvents (see Table 1).

  • Initial Solvent Addition:

    • To the first vial, add 100 µL of the first solvent to be tested.

    • Cap the vial securely.

  • Dissolution Attempt:

    • Vortex the vial vigorously for 30 seconds.

    • If the compound does not dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • Observation:

    • Visually inspect the solution against a dark background. Look for any undissolved particles. A clear solution indicates complete dissolution.

  • Incremental Solvent Addition:

    • If the compound is not fully dissolved, add another 100 µL of the solvent.

    • Repeat the dissolution attempt (vortexing/sonication).

    • Continue adding solvent in increments (e.g., 100 µL) until the compound dissolves or a maximum practical volume is reached.

  • Record Keeping:

    • Carefully record the volume of solvent required to dissolve the 1 mg of compound.

    • Calculate the approximate solubility in mg/mL.

    • Repeat this process for each solvent you wish to test.

General Protocol for Stability Assessment of an Antibiotic Stock Solution

This protocol provides a basic framework for evaluating the stability of your prepared stock solution over time.

  • Preparation of Stock Solution:

    • Prepare a fresh, concentrated stock solution of your antibiotic in a suitable solvent.

    • Determine the initial concentration accurately using a spectrophotometer (if a molar extinction coefficient is known or can be determined) or HPLC.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.

    • Store the aliquots under different conditions you wish to test (e.g., 4°C, -20°C, -80°C, and room temperature in the dark).

  • Time-Point Analysis:

    • At designated time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Visually inspect for any precipitation. If precipitate is present, attempt to redissolve by vortexing or gentle warming.

  • Concentration Measurement:

    • Measure the concentration of the antibiotic in the thawed aliquot using the same method as in Step 1.

    • Compare the concentration to the initial concentration. A significant decrease (typically >10%) may indicate degradation.

  • Data Evaluation:

    • Plot the percentage of the remaining antibiotic concentration against time for each storage condition to determine the stability profile.

Data Presentation

Table 1: Common Laboratory Solvents for Solubility Screening

SolventPolarityProperties
WaterHighly PolarUniversal solvent for many salts and polar molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solvent for a wide range of organic compounds, often used for high-concentration stock solutions.
EthanolPolar ProticGood solvent for many organic compounds, less toxic than methanol.
MethanolPolar ProticSimilar to ethanol but can be a better solvent for some compounds.
AcetonePolar AproticUseful for dissolving many organic compounds.
Dichloromethane (DCM)NonpolarGood for dissolving nonpolar and lipid-soluble compounds.

Visualizations

solubility_workflow start Start: Undissolved Compound solvent_screen Perform Solvent Screen (Water, DMSO, Ethanol, etc.) start->solvent_screen is_soluble Is the compound soluble in a suitable solvent? solvent_screen->is_soluble prepare_stock Prepare Stock Solution is_soluble->prepare_stock Yes solubility_enhancement Apply Solubility Enhancement Techniques is_soluble->solubility_enhancement No end_success Proceed with Experiment prepare_stock->end_success ph_adjust pH Adjustment solubility_enhancement->ph_adjust cosolvent Use of Co-solvents solubility_enhancement->cosolvent heating Gentle Heating solubility_enhancement->heating reassess Re-assess Solubility ph_adjust->reassess cosolvent->reassess heating->reassess reassess->prepare_stock Yes end_fail Consider alternative formulation strategies reassess->end_fail No

Caption: A workflow for systematically addressing solubility issues.

decision_tree start Initial Dissolution Failed in Primary Solvent is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable adjust_ph Adjust pH of the Solvent is_ionizable->adjust_ph Yes is_heat_stable Is the compound likely heat-stable? is_ionizable->is_heat_stable No adjust_ph->is_heat_stable gentle_heating Apply Gentle Heating is_heat_stable->gentle_heating Yes use_cosolvent Try a Co-solvent System (e.g., Ethanol/Water) is_heat_stable->use_cosolvent No gentle_heating->use_cosolvent end Evaluate Solubility use_cosolvent->end

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Optimizing Antibiotic Concentrations for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of antibiotics, using the novel antibiotic Oxamicetin as a case study, for various antibacterial assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research.

Frequently Asked Questions (FAQs)

A list of common questions regarding the optimization of this compound concentration for antibacterial assays.

QuestionAnswer
What is the first step in optimizing this compound concentration? The initial step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against the bacterial strains of interest. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[1][2][3] This value serves as the foundation for further optimization and for designing more complex assays.
Which bacterial strains should I use for initial testing? It is advisable to start with a panel of reference strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to understand the antibacterial spectrum of this compound.
What is the difference between MIC and Minimum Bactericidal Concentration (MBC)? The MIC is the lowest concentration that inhibits bacterial growth (bacteriostatic), while the MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum (bactericidal).[2] The MBC is determined after the MIC assay by sub-culturing onto antibiotic-free media.
How do I prepare a stock solution of this compound? The preparation of a stock solution depends on the solubility of this compound. If the solubility is unknown, small-scale solubility tests should be performed in various solvents (e.g., water, DMSO, ethanol). The stock solution should be prepared at a concentration significantly higher than the expected MIC to allow for serial dilutions.
What are the critical parameters to control in an antibacterial assay? Key parameters include the bacterial inoculum size (typically standardized to 5 x 10^5 CFU/mL), the type and composition of the growth medium (cation-adjusted Mueller-Hinton Broth is standard), incubation temperature (usually 37°C), and incubation time (typically 16-24 hours).[3][4]
How do I interpret the results of an MIC assay? The MIC is the lowest concentration of the antibiotic where no visible growth is observed.[1][3] This can be determined by visual inspection or by measuring optical density. For some bacteriostatic antibiotics, an 80% reduction in growth compared to the control is considered the MIC.[4]
What information is available on the stability and storage of this compound? As this compound is a novel antibiotic, specific stability data is not yet widely available. As a general guideline for novel antibiotics, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability studies should be conducted to determine the optimal storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration in antibacterial assays.

ProblemPossible Cause(s)Suggested Solution(s)
No inhibition of bacterial growth at any concentration. 1. This compound is inactive against the tested strain. 2. The concentration range tested is too low. 3. The bacterial inoculum is too high. 4. This compound has degraded.1. Test against a broader range of bacterial strains. 2. Test a wider and higher range of concentrations. 3. Ensure the inoculum is standardized to the recommended CFU/mL. 4. Prepare a fresh stock solution of this compound.
Inconsistent MIC values between experiments. 1. Variation in inoculum preparation. 2. Inconsistent incubation time or temperature. 3. Pipetting errors during serial dilutions. 4. Contamination of the bacterial culture or media.1. Standardize the inoculum preparation using a spectrophotometer or densitometer. 2. Ensure the incubator is calibrated and maintain consistent incubation periods. 3. Use calibrated pipettes and ensure proper mixing at each dilution step. 4. Use aseptic techniques and check for purity of the bacterial culture.
Growth observed in the negative control wells. 1. Contamination of the growth medium. 2. Contamination during plate preparation.1. Use fresh, sterile growth medium. 2. Ensure aseptic technique during the entire experimental setup.
No growth in the positive control wells. 1. The bacterial inoculum was not viable. 2. An error in adding the inoculum to the wells.1. Use a fresh, actively growing bacterial culture. 2. Double-check that the inoculum was added to the positive control wells.
"Skipped" wells, where growth is observed at a higher concentration but not at a lower one. 1. Contamination in the well with growth. 2. Pipetting error leading to an incorrect concentration in the well.1. Repeat the assay with careful attention to aseptic technique. 2. Ensure accurate serial dilutions and proper mixing.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer or densitometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3][4]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no antibiotic) and well 12 as the negative control (media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[3]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC assay to determine the concentration of this compound that is bactericidal.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or inoculation loops

Procedure:

  • Sub-culturing:

    • From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a labeled MHA plate. Also, include a sample from the positive control well.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[2]

Quantitative Data Summary

When presenting your findings, a clear and structured table is essential for easy comparison of results. Below is a template for summarizing MIC and MBC data for this compound.

Table 1: MIC and MBC Values of this compound Against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Positive[Insert Data][Insert Data]
Enterococcus faecalis ATCC 29212Positive[Insert Data][Insert Data]
Escherichia coli ATCC 25922Negative[Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Negative[Insert Data][Insert Data]
[Other Strain][+/-][Insert Data][Insert Data]

Visualizations

Diagrams are crucial for illustrating complex processes and workflows. Below are examples created using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation_MIC Incubation (16-24h) Inoculation->Incubation_MIC Read MIC Read MIC Incubation_MIC->Read MIC Sub-culture Sub-culture Read MIC->Sub-culture Incubation_MBC Incubation (18-24h) Sub-culture->Incubation_MBC Read MBC Read MBC Incubation_MBC->Read MBC

Caption: Workflow for determining MIC and MBC of this compound.

Antibiotic_Mechanisms cluster_cell Bacterial Cell This compound This compound Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibition? Protein Synthesis (Ribosome) Protein Synthesis (Ribosome) This compound->Protein Synthesis (Ribosome) Inhibition? DNA Replication DNA Replication This compound->DNA Replication Inhibition? Folic Acid Synthesis Folic Acid Synthesis This compound->Folic Acid Synthesis Inhibition? Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Growth Arrest Growth Arrest Protein Synthesis (Ribosome)->Growth Arrest DNA Replication->Growth Arrest Folic Acid Synthesis->Growth Arrest

Caption: Potential mechanisms of action for a novel antibiotic.

References

Common problems in Oxamicetin-based research and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of detailed scientific literature on Oxamicetin, this technical support center provides general guidance for antibiotic research. Specific data, established protocols, and known issues related to this compound are not extensively documented in publicly accessible research. The information provided below is based on general principles of antibiotic research and may not be directly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin?

This compound is an antibiotic that was first isolated in 1973 from the bacterium Arthrobacter oxamicetus.[1][2] Early research focused on its production and isolation.[1]

Q2: What is the mechanism of action of this compound?

The precise mechanism of action for this compound is not well-documented in recent scientific literature. As a broad classification, antibiotics often function by inhibiting essential bacterial processes. Some common mechanisms include the inhibition of protein synthesis, cell wall synthesis, or nucleic acid synthesis.[3][4] Without specific studies on this compound, its exact mode of action remains to be elucidated.

Q3: Are there known off-target effects for this compound?

Specific off-target effects of this compound have not been documented. Off-target effects, where a drug interacts with unintended molecular targets, are a common challenge in drug development and can lead to unexpected side effects.[5] General strategies to minimize off-target effects include rational drug design and high-throughput screening to assess selectivity.

Troubleshooting Common Problems in Antibiotic Research

Since specific issues in this compound research are not available, this section addresses general problems encountered when working with antibiotics.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or No Antibacterial Activity - Compound Instability: The antibiotic may be degrading under experimental conditions (e.g., temperature, pH, light exposure).- Solubility Issues: The compound may not be fully dissolved in the chosen solvent, leading to a lower effective concentration.- Resistant Bacterial Strain: The test organism may have intrinsic or acquired resistance to the antibiotic.- Incorrect Dosage: The concentration of the antibiotic may be too low to exert a significant effect.- Optimize Storage and Handling: Store the compound under recommended conditions and prepare fresh solutions for each experiment.- Verify Solubility: Use a suitable solvent and ensure complete dissolution. Consider gentle heating or sonication if necessary.- Use a Susceptible Control Strain: Test the antibiotic against a known susceptible bacterial strain to confirm its activity.- Perform Dose-Response Studies: Test a range of concentrations to determine the minimum inhibitory concentration (MIC).
High Variability in Experimental Results - Inconsistent Cell Density: Variations in the initial bacterial inoculum can lead to different outcomes.- Pipetting Errors: Inaccurate dispensing of the antibiotic or bacterial culture.- Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microtiter plate can concentrate solutes and affect cell growth.- Standardize Inoculum: Use a spectrophotometer to adjust the bacterial culture to a consistent optical density (OD).- Calibrate Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.- Minimize Edge Effects: Fill the outer wells with sterile media or water and do not use them for experimental samples.
Unexpected Host Cell Toxicity (in vitro) - Off-Target Effects: The antibiotic may be interacting with mammalian cellular components.- Solvent Toxicity: The solvent used to dissolve the antibiotic may be toxic to the host cells at the concentration used.- Cytotoxicity Assays: Perform assays (e.g., MTT, LDH) to determine the concentration at which the antibiotic is toxic to host cells.- Solvent Control: Include a control group treated with the solvent alone to assess its toxicity.

Experimental Workflow & Methodologies

The following sections outline generalized protocols that can be adapted for antibiotic research.

General Workflow for Antibiotic Susceptibility Testing

This workflow outlines the typical steps for determining the antibacterial activity of a compound.

Antibiotic Susceptibility Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Stock Solution of Antibiotic serial_dilution Perform Serial Dilutions of Antibiotic prep_compound->serial_dilution prep_culture Prepare Bacterial Inoculum inoculate Inoculate with Bacterial Culture prep_culture->inoculate serial_dilution->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Measure Bacterial Growth (e.g., OD600) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

A generalized workflow for determining the minimum inhibitory concentration (MIC) of an antibiotic.
Methodology: Broth Microdilution for MIC Determination

  • Prepare Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Inoculate a sterile broth medium with a single colony of the test bacterium and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in the broth medium.

  • Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Potential Signaling Pathways in Bacteria Targeted by Antibiotics

While the specific pathway affected by this compound is unknown, antibiotics generally target key cellular processes. The diagram below illustrates common bacterial targets.

Bacterial Targets of Antibiotics cluster_cell Bacterial Cell cluster_antibiotics Antibiotic Classes (Examples) cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (Ribosomes) dna_replication DNA Replication & Repair folic_acid Folic Acid Metabolism cell_membrane Cell Membrane Integrity beta_lactams β-Lactams beta_lactams->cell_wall inhibit tetracyclines Tetracyclines tetracyclines->protein_synthesis inhibit quinolones Quinolones quinolones->dna_replication inhibit sulfonamides Sulfonamides sulfonamides->folic_acid inhibit polymyxins Polymyxins polymyxins->cell_membrane disrupt

Common bacterial cellular pathways targeted by different classes of antibiotics.

References

Technical Support Center: Identifying and Characterizing Oxamicetin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common challenges encountered during the identification and characterization of Oxamicetin degradation products. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups are susceptible to common degradation routes. These include:

  • Hydrolysis: Degradation due to reaction with water. Given that this compound is a complex antibiotic, it likely contains ester or amide bonds that are prone to hydrolysis under acidic, basic, or neutral conditions.[1][2]

  • Oxidation: Degradation resulting from reaction with oxygen or other oxidizing agents.[3] Functional groups within the this compound molecule may be susceptible to oxidation, leading to the formation of N-oxides, hydroxylated derivatives, or other oxidation products.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

  • Thermal Degradation: Degradation induced by exposure to high temperatures.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] A typical forced degradation study for this compound would involve exposing it to the following conditions:

  • Acidic Hydrolysis: Treat an this compound solution with a dilute acid (e.g., 0.1 N HCl) at room temperature or elevated temperature.

  • Basic Hydrolysis: Treat an this compound solution with a dilute base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

  • Neutral Hydrolysis: Reflux an this compound solution in water.

  • Oxidative Degradation: Treat an this compound solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photolytic Degradation: Expose a solid or solution of this compound to UV and visible light.

  • Thermal Degradation: Expose solid this compound to dry heat.

It is crucial to monitor the extent of degradation to avoid the formation of secondary, irrelevant degradation products.[4]

Troubleshooting Guides

Problem: I am not observing any degradation of this compound under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

    • Solution: Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. However, be cautious of over-stressing the molecule.[4]

  • Possible Cause: The analytical method is not sensitive enough to detect low levels of degradation products.

    • Solution: Optimize the analytical method, for instance, by adjusting the mobile phase composition or detection wavelength in HPLC, to improve the resolution and sensitivity for potential degradation products.

Problem: I am observing multiple peaks in my chromatogram after forced degradation, but I am unsure which are true degradation products.

  • Possible Cause: Some peaks may arise from the degradation of excipients if you are working with a formulated product.

    • Solution: Perform forced degradation studies on the placebo (formulation without the active pharmaceutical ingredient) under the same conditions to identify any peaks originating from excipient degradation.

  • Possible Cause: Some peaks may be artifacts from the analytical method itself.

    • Solution: Analyze a blank sample (solvent without the drug) that has been subjected to the same stress conditions to identify any method-related artifacts.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of solid this compound in an oven at 105°C for 48 hours. Dissolve the sample in the mobile phase before analysis.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Separation of this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between the parent drug and all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can aid in their identification.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: This is a generic method and will require optimization based on the specific degradation products formed.

Data Presentation

Due to the lack of specific quantitative data on this compound degradation in the available literature, a data table cannot be provided at this time. Researchers are encouraged to generate their own data following the protocols outlined above and present it in a clear tabular format, including:

  • Stress Condition (e.g., 0.1 N HCl, 60°C, 24h)

  • Retention Time of Degradation Product (min)

  • Relative Retention Time (RRT)

  • Percentage of Degradation

  • Peak Purity Index (if using a PDA detector)

Visualizations

As specific degradation pathways for this compound have not been reported, a diagram of its degradation pathway cannot be generated. However, a general workflow for the identification and characterization of degradation products is provided below.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization cluster_validation Method Validation Acid Acid Hydrolysis HPLC HPLC-UV/PDA Acid->HPLC Separation Base Base Hydrolysis Base->HPLC Separation Oxidation Oxidation Oxidation->HPLC Separation Thermal Thermal Thermal->HPLC Separation Photo Photolysis Photo->HPLC Separation LCMS LC-MS/MS HPLC->LCMS Identification Structure Structure Elucidation (e.g., NMR, HRMS) LCMS->Structure Detailed Analysis Pathway Degradation Pathway Proposal Structure->Pathway Validation Stability-Indicating Method Validation Pathway->Validation This compound This compound Drug Substance/ Product This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photo Stress Conditions

Caption: Experimental workflow for degradation product analysis.

This generalized workflow illustrates the logical progression from subjecting the drug substance to stress conditions, through analytical separation and identification, to the final characterization and validation of the analytical method. Researchers working with this compound can adapt this workflow to their specific experimental needs.

References

Technical Support Center: Optimizing Oxamicetin Efficacy in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxamicetin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their bacterial culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: While detailed molecular studies on this compound are limited, it is understood to be an anti-bacterial agent.[1][2] Like many antibiotics, its efficacy relies on interfering with essential bacterial processes.[3] For troubleshooting purposes, it is crucial to determine if the target bacteria are Gram-positive or Gram-negative, as this will significantly influence the antibiotic's effectiveness and potential mechanisms of resistance.

Q2: How should I prepare and store my this compound stock solution?

A2: Proper preparation and storage of your antibiotic stock solution are critical for maintaining its potency. For a compound like this compound, which is a carboxylic acid, solubility can be a concern. It is recommended to dissolve this compound in a small amount of an appropriate solvent (e.g., water with gentle warming) before preparing the final stock solution.[4] Stock solutions should be filter-sterilized and stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to any available product datasheets for specific solubility and stability information.

Q3: What are the key factors in my bacterial culture that can influence the efficacy of this compound?

A3: Several factors can impact the effectiveness of an antibiotic in a bacterial culture.[5][6] These include:

  • Bacterial Strain and Growth Phase: Different bacterial species and even strains within a species can exhibit varying susceptibility. Bacteria in the exponential growth phase are generally more susceptible to antibiotics that target cell wall synthesis or protein production.

  • Inoculum Size: A high density of bacteria can reduce the effective concentration of the antibiotic per cell, potentially leading to treatment failure.[7]

  • Culture Medium Composition: Components of the culture medium can interact with the antibiotic. For example, divalent cations (e.g., Mg2+, Ca2+) can sometimes interfere with antibiotic uptake. The pH of the medium can also affect the stability and activity of the antibiotic.

  • Incubation Time and Temperature: These parameters should be optimized for the specific bacterial strain. Prolonged incubation may allow for the emergence of resistant mutants.[8]

Troubleshooting Guide

Problem 1: No or reduced zone of inhibition in a disk diffusion assay.
Possible Cause Troubleshooting Step
Improper antibiotic concentration on the disk. Ensure the correct amount of this compound was applied to the disk. Prepare fresh dilutions from a new stock solution to rule out degradation.
Bacterial resistance. The bacterial strain may have intrinsic or acquired resistance to this compound.[3][9][10] Consider performing a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance.
Incorrect agar depth or inoculum density. The depth of the agar and the density of the bacterial lawn can affect the diffusion of the antibiotic. Follow standardized protocols for preparing the agar plates and inoculating the bacteria.
Problem 2: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
Possible Cause Troubleshooting Step
Inaccurate serial dilutions. Carefully prepare the serial dilutions of this compound. Use calibrated pipettes and ensure thorough mixing at each step.
Contamination of the bacterial culture or medium. Use aseptic techniques to prevent contamination. Always include a sterility control (medium only) and a growth control (medium with bacteria, no antibiotic) in your assay.[11]
Variability in inoculum preparation. Standardize the preparation of the bacterial inoculum to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent number of bacteria in each well.[11]
Problem 3: Loss of this compound efficacy over time in a long-term culture.
Possible Cause Troubleshooting Step
Development of bacterial resistance. Bacteria can acquire resistance through mutations or horizontal gene transfer.[12][13] Consider isolating colonies from the treated culture and re-testing their susceptibility to this compound.
Degradation of the antibiotic. This compound may not be stable under the culture conditions for extended periods. In long-term experiments, consider replenishing the antibiotic at regular intervals.
Biofilm formation. Bacteria within a biofilm are often more resistant to antibiotics.[7] Visually inspect the culture vessel for biofilm formation and consider using agents that can disrupt biofilms in combination with this compound.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Interpretation
Staphylococcus aureusPositive8Susceptible
Escherichia coliNegative64Intermediate
Pseudomonas aeruginosaNegative>256Resistant
Enterococcus faecalisPositive16Susceptible

Note: This data is for illustrative purposes only and should be experimentally determined.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Prepare Materials:

    • Sterile 96-well microtiter plate.

    • Bacterial culture in the mid-exponential growth phase, adjusted to a 0.5 McFarland standard.

    • This compound stock solution of known concentration.

    • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Procedure: a. Add 100 µL of sterile MHB to all wells of the 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. d. The last row should serve as controls: one well with only MHB (sterility control) and one well with MHB and the bacterial inoculum (growth control). e. Add 10 µL of the standardized bacterial suspension to each well (except the sterility control). f. Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours. g. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][14][15]

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with Bacterial Suspension prep_bact->inoculate prep_ox Prepare this compound Stock Solution serial_dil Perform Serial Dilutions of this compound in 96-well plate prep_ox->serial_dil serial_dil->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_analysis Further Analysis cluster_conclusion Potential Causes start Reduced Efficacy of this compound Observed check_sol Verify Stock Solution (Age, Storage, Preparation) start->check_sol check_exp Review Experimental Protocol (Inoculum, Media, Incubation) start->check_exp mic_test Perform MIC Assay on Suspected Resistant Strain start->mic_test If resistance is suspected deg Antibiotic Degradation check_sol->deg exp_err Experimental Error check_exp->exp_err subopt Suboptimal Conditions check_exp->subopt synergy_test Consider Synergy Testing with other antibiotics mic_test->synergy_test res Bacterial Resistance mic_test->res

Caption: Troubleshooting logic for reduced efficacy.

References

Technical Support Center: Oxamicetin In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the antibiotic oxamicetin is extremely limited in publicly available scientific literature. The following technical support guide has been constructed based on general principles of in vitro microbiology and cell biology assays for antibiotics. The troubleshooting advice, experimental protocols, and data presented are intended as a general guide and may not be specific to this compound. Researchers should validate all protocols and findings based on their own experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Due to the limited data on this compound, its precise mechanism of action is not well-defined in recent literature. Early reports from the 1970s classify it as an antibiotic produced by an Arthrobacter species.[1][2] Without further studies, any proposed mechanism would be speculative. When investigating a novel antibiotic, it is common to screen for activity against key cellular processes such as cell wall synthesis, protein synthesis, and DNA replication.

Q2: How should I prepare and store this compound for in vitro experiments?

Q3: What are the key factors that can affect this compound's activity in vitro?

A3: Several factors can influence the apparent activity of an antibiotic in vitro:

  • Compound Stability: The stability of this compound in the assay medium at 37°C is a critical factor.[3][6] Degradation over the course of the experiment can lead to an underestimation of its potency.

  • pH of the Medium: The pH of the culture medium can affect both the stability of the compound and the growth of the test organism.

  • Binding to Media Components or Plasticware: Some compounds can bind to serum proteins in the media or to the plastic of the assay plates, reducing the effective concentration.

  • Inoculum Density: The number of bacterial cells at the start of the experiment can significantly impact the outcome of a susceptibility test.[7]

  • Cell Line Specifics: If testing against eukaryotic cells for toxicity, the cell line, its metabolic activity, and growth rate can all influence the results.

Troubleshooting Guides

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Inoculum Preparation Ensure a standardized and consistent bacterial inoculum is used for each assay, typically verified by measuring the optical density (OD) at 600 nm.[8][9]
This compound Degradation Prepare fresh serial dilutions of this compound for each experiment. Consider performing a time-course experiment to assess the compound's stability in your assay medium at 37°C.[6]
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with sterile medium to maintain humidity and minimize evaporation.
Problem 2: Poor Reproducibility in Cell Viability (e.g., MTT) Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension and accurate cell counting before seeding. Allow cells to adhere and resume logarithmic growth before adding the compound.
Interference with MTT Assay Some compounds can interfere with the MTT reagent or the formazan product. Run a control with this compound in cell-free media to check for direct reduction of MTT.[10] Consider using an alternative viability assay (e.g., XTT, resazurin, or a lactate dehydrogenase release assay).[10]
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the wells is consistent and below the toxic threshold for your cell line. Run a vehicle control.
Incomplete Solubilization of Formazan Crystals Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.[10][11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized method for determining the MIC of an antibiotic against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension's turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[12]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.[13]

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[4][12]

Protocol 2: Cell Viability Assessment using MTT Assay

This is a general protocol for assessing the cytotoxicity of a compound against an adherent cell line.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] The absorbance is proportional to the number of viable cells.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Common Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292134
Escherichia coli ATCC 2592216
Pseudomonas aeruginosa ATCC 27853>64
Enterococcus faecalis ATCC 292128

Table 2: Hypothetical IC50 Values of this compound in Different Cell Lines after 48h Exposure

Cell LineIC50 (µM)
HEK293 (Human Embryonic Kidney)50
HeLa (Human Cervical Cancer)25
HepG2 (Human Liver Cancer)75

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC determination.

Cell_Viability_Workflow cluster_setup Setup cluster_treatment Treatment cluster_detection Detection Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation (24-72h) Incubation (24-72h) This compound Treatment->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: MTT cell viability assay workflow.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Reagent Prep Check Reagent Prep Inconsistent Results->Check Reagent Prep Verify Instrument Settings Verify Instrument Settings Inconsistent Results->Verify Instrument Settings Standardize Technique Standardize Technique Inconsistent Results->Standardize Technique Review Protocol Review Protocol Inconsistent Results->Review Protocol Consistent Results Consistent Results Check Reagent Prep->Consistent Results Verify Instrument Settings->Consistent Results Standardize Technique->Consistent Results Review Protocol->Consistent Results

Caption: General troubleshooting logic flow.

References

Technical Support Center: Oxamicetin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific chemical properties and stability of Oxamicetin, an antibiotic first reported in 1973, is limited in publicly available scientific literature. This guide provides general best practices for the storage and handling of novel antibiotics based on established principles of pharmaceutical stability. The provided protocols and data are illustrative and should be adapted based on experimentally determined data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors leading to the degradation of antibiotic compounds like this compound are exposure to heat, light, humidity, and non-optimal pH conditions. These factors can trigger chemical reactions such as hydrolysis, oxidation, and photolysis, which break down the active molecule.[1][2][3]

Q2: What are the general recommended storage conditions for this compound powder?

A2: For long-term storage of powdered this compound, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture.[4][5] For short-term storage, refrigeration at 2-8°C may be sufficient.[5] Always refer to any manufacturer-provided guidelines.

Q3: How should I store this compound once it is dissolved in a solution?

A3: Stock solutions of antibiotics are generally less stable than their powdered form. It is advisable to prepare stock solutions fresh. If storage is necessary, filter-sterilize the solution and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] The stability of ampicillin solutions, for example, is improved at -80°C.[4] The choice of solvent and buffer system is also critical, as pH can significantly impact stability.

Q4: How can I tell if my this compound has degraded?

A4: Degradation may sometimes be indicated by a change in color or the appearance of precipitate in solutions. However, significant degradation can occur without any visible changes. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[6][7] A loss of potency in bioassays is also an indicator of degradation.

Troubleshooting Guide

Q: I am observing a rapid loss of activity in my this compound stock solution. What could be the cause?

A: Rapid loss of activity in a solution can be attributed to several factors. Use the following workflow to troubleshoot the issue.

start Start: Loss of this compound Activity check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Concentration) start->check_solution check_handling Assess Handling Procedures (Freeze-thaw cycles, Contamination) start->check_handling improper_storage Issue: Improper Storage check_storage->improper_storage Incorrect? improper_solution Issue: Suboptimal Solution Parameters check_solution->improper_solution Incorrect? improper_handling Issue: Frequent Handling check_handling->improper_handling Incorrect? correct_storage Action: Store at -20°C or colder in aliquots, protected from light. improper_storage->correct_storage correct_solution Action: Perform pH stability study. Use fresh, appropriate buffers. improper_solution->correct_solution correct_handling Action: Aliquot into single-use volumes to avoid freeze-thaw cycles. improper_handling->correct_handling end Resolution: Stable this compound correct_storage->end correct_solution->end correct_handling->end

Caption: Troubleshooting workflow for loss of this compound activity.

Q: My powdered this compound has changed color. Is it still usable?

A: A change in the color of the powdered compound is a strong indicator of chemical degradation. This could be due to oxidation or reaction with moisture. It is highly recommended to discard the product and use a fresh, properly stored batch to ensure the reliability and reproducibility of your experimental results.

Data Presentation: Illustrative Stability of this compound

The following table presents hypothetical data on the degradation of an this compound solution under different storage conditions. This data is for illustrative purposes and should be experimentally verified for this compound itself. A solution is generally considered stable if the remaining active compound is ≥90%.[6]

Storage ConditionTemperatureDuration (Days)Solvent% this compound Remaining (Hypothetical)
Benchtop (Light)22°C1Water75%
Benchtop (Dark)22°C1Water88%
Refrigerator4°C7Water92%
Freezer-20°C30Water98%
Freezer-80°C30Water>99%
Benchtop (pH 5)22°C1Buffer85%
Benchtop (pH 7)22°C1Buffer91%
Benchtop (pH 9)22°C1Buffer60%

Experimental Protocols

Protocol: HPLC-Based Stability Study of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve this compound powder in the desired solvent (e.g., sterile water, PBS, or DMSO) to a final concentration of 10 mg/mL.

    • Ensure complete dissolution. This is your stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a final working concentration (e.g., 1 mg/mL) in the desired buffer or media.

    • Dispense the solution into multiple sterile, tightly capped vials (e.g., amber glass vials to protect from light).

  • Storage:

    • Place the vials under the desired storage conditions (e.g., 22°C, 4°C, -20°C).

    • Include a "time zero" (T0) sample that will be analyzed immediately.

  • Sample Analysis by HPLC:

    • At specified time points (e.g., 0, 4h, 8h, 24h, 48h, 7 days), retrieve one vial from each storage condition.

    • Allow the sample to reach room temperature.

    • Analyze the sample using a validated, stability-indicating HPLC method. The method must be able to separate the intact this compound peak from any potential degradation products.[6]

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Plot the % remaining versus time for each storage condition to determine the rate of degradation.

Hypothetical Degradation Pathway

Many antibiotics, particularly those in the penicillin and cephalosporin families, contain a β-lactam ring that is susceptible to hydrolysis.[3][8][9] This reaction opens the ring and inactivates the antibiotic. While the structure of this compound is not detailed here, a hydrolytic degradation pathway is a common mechanism for antibiotic inactivation.

cluster_0 Active this compound (Hypothetical Structure) cluster_1 Inactive Product This compound This compound (Contains β-Lactam Ring) Degraded Hydrolyzed this compound (Opened β-Lactam Ring) This compound->Degraded Hydrolysis (H₂O, pH extremes)

Caption: Hypothetical hydrolysis pathway for this compound degradation.

References

Technical Support Center: Overcoming Oxamicetin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the nucleoside antibiotic, Oxamicetin. Due to the limited recent literature on this compound-specific resistance, this guide is based on established mechanisms of resistance to other nucleoside antibiotics and general principles of antimicrobial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is a nucleoside antibiotic produced by a species of the bacterium Arthrobacter.[1][2] It has been shown to have antibacterial and mycobacterial effects.[3]

Q2: We are observing a lack of efficacy of this compound in our experiments. What are the potential general mechanisms of resistance?

While specific resistance mechanisms to this compound are not well-documented in recent literature, bacteria can develop resistance to nucleoside antibiotics through several general mechanisms:

  • Target Modification: Alterations in the bacterial target of this compound can prevent the antibiotic from binding effectively. For other nucleoside antibiotics, this can involve enzymatic modification of the ribosomal RNA (rRNA), such as methylation, which blocks the antibiotic's binding site.[4]

  • Enzymatic Inactivation: The bacteria may produce enzymes that chemically modify and inactivate this compound. This is a common resistance strategy against various antibiotics.

  • Reduced Drug Accumulation:

    • Decreased Permeability: Changes in the bacterial cell membrane or cell wall can reduce the uptake of this compound into the cell.

    • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell before it can reach its target.[5]

  • Lack of Metabolic Activation: Some nucleoside antibiotics require activation by bacterial enzymes to become toxic. Resistance can arise if the bacterium loses the ability to perform this activation, for instance, through the loss of thymidine kinase (TK) activity or mutations in the gene encoding for it.[6]

Q3: Are there known cross-resistance patterns with other antibiotics?

Specific cross-resistance patterns with this compound are not extensively documented. However, if the resistance mechanism is broad-spectrum, such as the upregulation of a multidrug efflux pump, cross-resistance to other classes of antibiotics could be observed.

Troubleshooting Guides

Issue 1: Gradual or sudden loss of this compound activity against a previously susceptible bacterial strain.

This is a common indicator of acquired resistance. The following steps can help in diagnosing and potentially overcoming this issue.

Troubleshooting Workflow

cluster_troubleshooting Troubleshooting Acquired Resistance A Suspected Resistance: Loss of this compound Efficacy B 1. Confirm Resistance: - Repeat MIC/Disk Diffusion Assay - Use Fresh Stock of this compound A->B C 2. Investigate Mechanism: - Sequence Potential Target Genes - Screen for Inactivating Enzymes - Test for Efflux Pump Activity B->C If resistance is confirmed D 3. Potential Mitigation Strategies: - Combination Therapy - Efflux Pump Inhibitors - Modify this compound Structure C->D E 4. Evaluate Alternative Antibiotics D->E If strategies are ineffective

Caption: Workflow for troubleshooting acquired resistance to this compound.

Experimental Protocols

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method):

    • Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7][8]

  • Disk Diffusion Assay (Kirby-Bauer Method):

    • Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate.

    • Aseptically place a paper disk impregnated with a known concentration of this compound onto the agar surface.

    • Incubate the plate under standardized conditions.

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.[9][10]

Issue 2: Inconsistent results in this compound susceptibility testing.

Inconsistent results can be due to experimental variability or the emergence of heterogeneous resistance within the bacterial population.

Troubleshooting Inconsistent Results

cluster_inconsistent Troubleshooting Inconsistent Susceptibility Results Start Inconsistent this compound Susceptibility Results Check_Reagents Verify Reagents: - this compound Potency - Media Quality - Inoculum Density Start->Check_Reagents Check_Protocol Standardize Protocol: - Incubation Time/Temp - Plate Reading Method Check_Reagents->Check_Protocol Outcome Consistent Results? Check_Protocol->Outcome Check_Population Assess Population Heterogeneity: - Subculture from Zone Edge - Population Analysis Profile (PAP) Outcome->Check_Population No

Caption: Logical flow for troubleshooting inconsistent experimental results.

Potential Strategies to Overcome Resistance (Based on General Principles)

The following table summarizes potential strategies to overcome resistance, based on the likely mechanisms.

Resistance MechanismPotential Overcoming StrategyExperimental Validation
Target Modification - Use of combination therapy with an agent that targets a different pathway. - Development of this compound analogs with a modified structure to bind to the altered target.- Synergy testing with other antibiotics (e.g., checkerboard assay). - In vitro testing of new this compound derivatives against the resistant strain.
Enzymatic Inactivation - Co-administration of an inhibitor of the inactivating enzyme. - Structural modification of this compound to prevent enzyme recognition.- Biochemical assays to identify and characterize the inactivating enzyme. - MIC testing of this compound in the presence of potential inhibitors.
Efflux Pump Upregulation - Combination therapy with a known efflux pump inhibitor (EPI).- MIC testing of this compound with and without an EPI. - Gene expression analysis (e.g., qRT-PCR) to confirm upregulation of efflux pump genes.
Reduced Drug Uptake - Use of permeabilizing agents (use with caution as this can affect host cells).- Assess changes in membrane permeability.
Lack of Metabolic Activation - This is an intrinsic resistance mechanism and is difficult to overcome with the same drug. Alternative antibiotics would be necessary.- Genetic analysis to identify mutations in activating enzymes.

Signaling Pathway for a General Resistance Mechanism

The following diagram illustrates a hypothetical signaling pathway leading to the upregulation of an efflux pump in response to antibiotic stress.

cluster_pathway Hypothetical Efflux Pump Upregulation Pathway This compound This compound SensorKinase Membrane Sensor Kinase This compound->SensorKinase Stress Signal ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation Promoter Efflux Pump Gene Promoter ResponseRegulator->Promoter Binds to EffluxPump Efflux Pump Expression Promoter->EffluxPump Activates Transcription Resistance Increased Resistance EffluxPump->Resistance

Caption: A generalized two-component system for antibiotic resistance.

References

Technical Support Center: Best Practices for Oxamicetin Powder

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Oxamicetin is a potent research compound intended for laboratory use only. All handling, storage, and experimental procedures must be performed by trained professionals in a suitably equipped facility. Always consult the Safety Data Sheet (SDS) prior to use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for unopened this compound powder?

A1: To ensure long-term stability, unopened this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For specific lot-to-lot storage recommendations, always refer to the Certificate of Analysis provided with the product.

Q2: I noticed my this compound powder has formed clumps. Can I still use it?

A2: The formation of clumps in the powder may suggest exposure to moisture, as some chemical powders can be hygroscopic.[3][4] Minor clumping might not compromise the compound's integrity, but it indicates suboptimal storage. To prevent further moisture absorption, it is crucial to handle the powder in a low-humidity environment, such as in a glove box or a room with an active dehumidifier.[5][6] If you observe significant discoloration or a marked change in the powder's texture, the compound may be degraded and should be safely discarded.

Q3: What is the correct procedure for preparing a stock solution of this compound?

A3: Before opening the vial, allow the this compound powder to equilibrate to room temperature to prevent moisture condensation on the cold powder.[5] In a controlled environment free from static, weigh the required amount of powder. To avoid the formation of clumps, add the powder gradually to the solvent while actively stirring or vortexing.[7][8] If needed, sonication can be employed to facilitate complete dissolution. A detailed methodology is available in the Experimental Protocols section.

Q4: How should I store the prepared stock solutions of this compound?

A4: The stability of this compound in a solution is influenced by the solvent, concentration, and storage temperature. The best practice is to prepare solutions fresh before each experiment. If you must store a stock solution, it is advisable to divide it into single-use aliquots to prevent degradation from repeated freeze-thaw cycles and store them at -80°C.[2] It is recommended to confirm the stability of this compound in your chosen solvent system if you plan to store solutions for an extended duration.

Troubleshooting Guides

Issue 1: The this compound powder does not dissolve easily.

  • Possible Cause 1: An inappropriate solvent is being used.

    • Solution: Consult the solubility data table to confirm you are using a solvent in which this compound is soluble.

  • Possible Cause 2: The solution has become supersaturated.

    • Solution: Attempt to prepare a more dilute solution. The solubility data will provide information on the maximum recommended concentration for each solvent.

  • Possible Cause 3: The powder has clumped together.

    • Solution: Manually break up any visible clumps before adding the solvent. Introduce the powder into the solvent slowly while ensuring continuous and vigorous mixing. Gentle warming of the solution or sonication can also aid in dissolution.[7]

Issue 2: The prepared this compound solution appears cloudy or contains a precipitate.

  • Possible Cause 1: The concentration of the solution exceeds the solubility limit of the compound in the selected solvent.

    • Solution: You can either dilute the existing solution or prepare a new solution using a solvent with a higher solubility for this compound. While gentle warming might temporarily increase solubility, be aware that the compound could precipitate out as the solution returns to room temperature.

  • Possible Cause 2: The compound has undergone degradation.

    • Solution: Degradation can occur due to improper storage or if the compound has exceeded its shelf life. It is recommended to prepare a fresh solution from a new, unopened vial of the powder.

  • Possible Cause 3: The solvent or glassware used was contaminated.

    • Solution: Ensure that all glassware is thoroughly cleaned and that the solvent is of high purity and free from any contaminants.[9]

Issue 3: I am observing inconsistent results in my experiments.

  • Possible Cause 1: There were inaccuracies in the initial weighing of the powder.

    • Solution: Use a properly calibrated analytical balance in a draft-free and static-free environment. For hygroscopic powders, moisture absorption can lead to inaccurate weight measurements; therefore, handle the powder in a humidity-controlled setting.[6][10]

  • Possible Cause 2: The this compound stock solution has degraded over time.

    • Solution: To avoid degradation from multiple freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution.[2] Whenever feasible, preparing fresh solutions for each experiment is the ideal approach.

  • Possible Cause 3: The powder was not stored under the recommended conditions.

    • Solution: Verify that the powder is stored at the correct temperature and is protected from light and moisture to maintain its integrity.[1][11]

Data Presentation

Table 1: Solubility of this compound Powder

SolventSolubility at 25°C (mg/mL)
DMSO> 50
Ethanol10-20
Water< 1
PBS (pH 7.4)< 0.5

Table 2: Stability of this compound Powder

Storage ConditionRecommended Storage Period
-20°C, desiccated, protected from lightUp to 2 years
4°C, desiccated, protected from lightUp to 6 months
Room temperatureNot recommended

Table 3: Stability of this compound in Solution (-80°C)

SolventConcentrationRecommended Storage Period
DMSO10 mMUp to 3 months
Ethanol5 mMUp to 1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Take the vial of this compound powder out of the -20°C storage and let it sit at room temperature for a minimum of 20 minutes before opening.

  • Inside a chemical fume hood, carefully weigh the desired quantity of this compound powder with a calibrated analytical balance. For instance, to make 1 mL of a 10 mM solution, you would weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).

  • Dispense the appropriate volume of high-purity, anhydrous DMSO into a sterile conical tube.

  • Gradually add the weighed this compound powder to the DMSO while vortexing to ensure thorough mixing and prevent clumping.

  • If the powder does not dissolve completely, sonicate the solution in a water bath for 5 to 10 minutes.

  • Perform a visual inspection of the solution to confirm that it is clear and devoid of any particulate matter.

  • For long-term storage, dispense the stock solution into single-use, light-protected vials and store them at -80°C.

Mandatory Visualization

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_use_storage Use & Solution Storage storage Store this compound Powder at -20°C, desiccated, protected from light equilibrate Equilibrate vial to room temperature storage->equilibrate weigh Weigh powder in a controlled environment equilibrate->weigh add_solvent Slowly add powder to solvent with continuous mixing weigh->add_solvent dissolve Sonicate if necessary to fully dissolve add_solvent->dissolve use_fresh Use solution immediately for experiment dissolve->use_fresh aliquot Aliquot into single-use vials dissolve->aliquot store_solution Store aliquots at -80°C aliquot->store_solution

Caption: Experimental workflow for handling and preparing this compound powder.

troubleshooting_dissolution start Powder difficult to dissolve cause1 Incorrect Solvent? start->cause1 cause2 Supersaturated? start->cause2 cause3 Clumping? start->cause3 solution1 Check solubility data and use appropriate solvent cause1->solution1 Yes solution2 Prepare a more dilute solution cause2->solution2 Yes solution3 Add powder slowly to solvent with vigorous mixing/sonication cause3->solution3 Yes

Caption: Troubleshooting guide for this compound powder dissolution issues.

References

Validation & Comparative

Unveiling the Action of Oxamicetin: A Comparative Guide to a Classic Antibiotic's Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of an antibiotic is paramount for overcoming antimicrobial resistance and discovering new therapeutic agents. This guide provides a comparative analysis of Oxamicetin, a nucleoside antibiotic, and validates its likely mechanism of action as a potent inhibitor of protein synthesis. By examining its performance alongside other well-characterized protein synthesis inhibitors, we offer a clear perspective on its role and potential.

This compound, a structural analogue of Amicetin, belongs to the nucleoside antibiotic family.[1] While detailed contemporary studies on this compound are limited, its close structural relationship with Amicetin, a known inhibitor of the peptidyl transferase center on the ribosome, strongly suggests a similar mechanism of action.[2][3] This guide synthesizes the available information and presents a logical framework for the validation of this compound's role in halting bacterial growth.

Comparative Analysis of Protein Synthesis Inhibitors

To contextualize the action of this compound, it is essential to compare it with other antibiotics that target the bacterial ribosome, the cellular machinery responsible for protein synthesis. These inhibitors are broadly classified based on their binding site on the 30S or 50S ribosomal subunits.

Antibiotic ClassTarget SubunitSpecific Target/ActionRepresentative Drugs
Nucleoside Analogs (putative) 50S Peptidyl Transferase Center (PTC) Inhibition This compound, Amicetin, Puromycin
Aminoglycosides30SDecoding site, causes codon misreadingStreptomycin, Gentamicin
Tetracyclines30SA-site, blocks tRNA bindingTetracycline, Doxycycline
Macrolides50SNascent peptide exit tunnelErythromycin, Azithromycin
Lincosamides50SPeptidyl Transferase Center (PTC)Clindamycin
Oxazolidinones50SP-site of the PTCLinezolid

Validating the Mechanism of Action: Experimental Protocols

The validation of a protein synthesis inhibitor's mechanism of action relies on a series of well-established biochemical and genetic assays. For this compound, the following experimental workflow would be employed to confirm its activity as a peptidyl transferase inhibitor.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

Methodology:

  • Prepare a cell-free translation system: This typically consists of bacterial cell lysate (e.g., E. coli S30 extract), which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).

  • Add a reporter mRNA: An mRNA transcript encoding a readily detectable protein, such as luciferase or a fluorescent protein, is added to the system.

  • Introduce the inhibitor: A range of concentrations of this compound is added to the reaction mixtures.

  • Incubate: The reaction is incubated under conditions that support protein synthesis.

  • Measure reporter protein activity: The amount of synthesized reporter protein is quantified by measuring its activity (e.g., luminescence for luciferase). A decrease in reporter activity in the presence of this compound indicates inhibition of protein synthesis.

Ribosome Binding Assays

These experiments determine if the antibiotic directly interacts with the ribosome and can help identify the binding site.

Methodology:

  • Isolate ribosomes: Purify 70S ribosomes from a bacterial source.

  • Radiolabel the antibiotic: Synthesize a radiolabeled version of this compound.

  • Incubate: Mix the radiolabeled this compound with the purified ribosomes.

  • Separate bound from unbound antibiotic: Use techniques like sucrose gradient centrifugation or filter binding assays to separate the ribosome-antibiotic complexes from the free antibiotic.

  • Quantify binding: Measure the radioactivity associated with the ribosome fraction to determine the extent of binding.

Peptidyl Transferase Center (PTC) Activity Assay (Puromycin Reaction)

This assay specifically probes the activity of the peptidyl transferase center, the catalytic heart of the ribosome.

Methodology:

  • Prepare ribosome-mRNA-tRNA complexes: Form initiation complexes with ribosomes, an mRNA template, and an initiator tRNA carrying a radiolabeled amino acid (e.g., [³⁵S]-fMet-tRNA).

  • Introduce Puromycin and the inhibitor: Add puromycin, an aminoacyl-tRNA analog that can accept the nascent peptide chain from the P-site tRNA, to the reaction. Concurrently, add different concentrations of this compound.

  • Analyze the product: The product of the reaction, peptidyl-puromycin, is extracted and quantified (e.g., by ethyl acetate extraction followed by scintillation counting).

  • Determine inhibition: A decrease in the formation of peptidyl-puromycin in the presence of this compound indicates inhibition of the peptidyl transferase reaction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of the ribosome in protein synthesis and the proposed mechanism of action for this compound, as well as the logical workflow for its validation.

Protein_Synthesis_Pathway cluster_initiation Initiation cluster_elongation Elongation 30S 30S Subunit Initiation_Complex 30S Initiation Complex 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex 70S 70S Ribosome Initiation_Complex->70S 50S 50S Subunit 50S->70S PTC Peptidyl Transferase Center (PTC) 70S->PTC Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->70S Peptide_Bond Peptide Bond Formation PTC->Peptide_Bond Polypeptide Growing Polypeptide Chain Peptide_Bond->Polypeptide Translocation Translocation Polypeptide->Translocation Translocation->70S This compound This compound This compound->PTC Inhibits

Caption: Proposed signaling pathway of protein synthesis inhibition by this compound.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion Hypothesis This compound inhibits protein synthesis via the Peptidyl Transferase Center IVT_Assay In Vitro Translation Inhibition Assay Hypothesis->IVT_Assay Test general inhibition Ribosome_Binding Ribosome Binding Assay IVT_Assay->Ribosome_Binding Confirm direct interaction PTC_Assay Peptidyl Transferase Activity Assay Ribosome_Binding->PTC_Assay Pinpoint specific site of action Conclusion Mechanism of Action Validated PTC_Assay->Conclusion

Caption: Logical workflow for the validation of this compound's mechanism of action.

Conclusion

Based on its structural similarity to Amicetin and the established mechanisms of other nucleoside antibiotics, there is a strong basis to classify this compound as an inhibitor of the ribosomal peptidyl transferase center. The experimental framework outlined in this guide provides a clear path for the definitive validation of this mechanism. A thorough understanding of how this compound and similar compounds function is crucial for the rational design of new antibiotics that can combat the growing threat of drug-resistant bacteria. Further investigation into this classic antibiotic could yet yield valuable insights for modern drug discovery.

References

Oxamicetin: A Comparative Analysis of Cross-Resistance with Other Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of the nucleoside antibiotic, Oxamicetin. This document synthesizes available data to provide insights into its potential efficacy against resistant bacterial strains and highlights areas for future research.

Introduction to this compound

This compound is a nucleoside antibiotic produced by the bacterium Arthrobacter oxamicetus. First described in 1973, it is structurally and biologically related to other complex pyrimidine nucleosides like amicetin. While initial studies established its antimicrobial activity, comprehensive cross-resistance data with other antibiotic classes remains limited in publicly available literature. This guide aims to consolidate the existing information and provide a comparative framework based on its known characteristics.

Mechanism of Action

While the precise mechanism of action for this compound is not definitively established in the provided search results, its structural similarity to amicetin suggests it may act as a protein synthesis inhibitor . Nucleoside antibiotics often interfere with the formation of peptide bonds or the translocation of tRNA on the ribosome. This mode of action places it in a broad category of antibiotics that includes aminoglycosides, macrolides, and tetracyclines, although the specific ribosomal binding site and inhibitory action may differ.

Antimicrobial Spectrum

Initial studies of this compound demonstrated its inhibitory activity against both Gram-positive and Gram-negative bacteria. The table below summarizes the reported antimicrobial spectrum.

Table 1: Antimicrobial Spectrum of this compound

Bacterial GroupActivity
Gram-positive bacteriaActive
Gram-negative bacteriaActive
Mycobacterium tuberculosisPotentially active (inferred from related compounds)

Cross-Resistance Profile: A Comparative Analysis

Direct experimental studies detailing the cross-resistance of this compound with other antimicrobials are not extensively documented. However, based on its presumed mechanism of action as a protein synthesis inhibitor, we can infer potential cross-resistance and lack thereof with other antibiotic classes.

Table 2: Inferred Cross-Resistance Profile of this compound

Antibiotic ClassPresumed Mechanism of ActionPotential for Cross-Resistance with this compoundRationale
Aminoglycosides (e.g., Gentamicin, Kanamycin)Inhibit protein synthesis by binding to the 30S ribosomal subunit.Possible If this compound binds to a nearby or overlapping site on the ribosome, alterations in the ribosomal structure could confer resistance to both. However, if the binding sites are distinct, cross-resistance is less likely.
Macrolides (e.g., Erythromycin, Azithromycin)Inhibit protein synthesis by binding to the 50S ribosomal subunit.Possible Similar to aminoglycosides, the potential for cross-resistance depends on the proximity and interaction of their respective binding sites on the 50S subunit.
Tetracyclines (e.g., Tetracycline, Doxycycline)Inhibit protein synthesis by binding to the 30S ribosomal subunit.Possible Cross-resistance would be expected if the mechanism of resistance involves modification of the 30S ribosomal target that affects the binding of both antibiotic classes.
β-Lactams (e.g., Penicillin, Cephalosporins)Inhibit cell wall synthesis.Unlikely The mechanism of action is fundamentally different from protein synthesis inhibition. Resistance to β-lactams (e.g., via β-lactamase production) should not confer resistance to this compound.
Quinolones (e.g., Ciprofloxacin, Levofloxacin)Inhibit DNA replication.Unlikely The cellular targets and mechanisms of action are distinct.

Experimental Protocols for Determining Cross-Resistance

To address the gap in knowledge regarding this compound's cross-resistance profile, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator antibiotics should be determined against a panel of bacterial strains, including both susceptible wild-type strains and well-characterized resistant isolates. The broth microdilution method is a standard and reproducible technique.

  • Bacterial Strain Panel: A diverse panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. This panel should include strains with known resistance mechanisms to various antibiotic classes (e.g., MRSA, VRE, ESBL-producing E. coli).

  • Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics are prepared and serially diluted in appropriate growth media in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cross-Resistance Testing
  • Selection of Resistant Mutants: Spontaneous resistant mutants to a specific antibiotic (e.g., gentamicin) are selected by plating a high-density bacterial culture on agar containing the antibiotic at a concentration above its MIC.

  • Confirmation of Resistance: The resistance of the selected colonies is confirmed by re-testing their MIC to the selective antibiotic.

  • MIC Testing of this compound: The MIC of this compound is then determined for these confirmed resistant mutants.

  • Interpretation: A significant increase in the MIC of this compound for the gentamicin-resistant mutant compared to the parent strain would indicate cross-resistance. No change or a decrease in the MIC would suggest a lack of cross-resistance or collateral sensitivity, respectively.

Visualizing Experimental Workflows and Logical Relationships

General Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis & Interpretation start Select Bacterial Strains (Wild-Type & Resistant) prepare_antibiotics Prepare Serial Dilutions of this compound & Comparators start->prepare_antibiotics inoculate Inoculate Microtiter Plates prepare_antibiotics->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC Values incubate->read_mic compare_mic Compare MICs of this compound against WT and Resistant Strains read_mic->compare_mic interpret Interpret Cross-Resistance, No Cross-Resistance, or Collateral Sensitivity compare_mic->interpret

Caption: Workflow for assessing this compound cross-resistance.

Inferred Relationships of Resistance Mechanisms

Resistance_Mechanisms cluster_protein_synthesis Protein Synthesis Inhibitors cluster_other_mechanisms Other Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Ribosomal_Alteration Ribosomal Alteration This compound->Ribosomal_Alteration Potential Aminoglycosides Aminoglycosides Aminoglycosides->Ribosomal_Alteration Macrolides Macrolides Macrolides->Ribosomal_Alteration Tetracyclines Tetracyclines Tetracyclines->Ribosomal_Alteration Beta_Lactams β-Lactams (Cell Wall Synthesis) Target_Modification Target Modification (e.g., PBPs, DNA Gyrase) Beta_Lactams->Target_Modification Quinolones Quinolones (DNA Replication) Quinolones->Target_Modification Ribosomal_Alteration->this compound Confers Resistance Ribosomal_Alteration->Aminoglycosides Confers Resistance Ribosomal_Alteration->Macrolides Confers Resistance Ribosomal_Alteration->Tetracyclines Confers Resistance Enzymatic_Inactivation Enzymatic Inactivation Efflux_Pumps Efflux Pumps Target_Modification->Beta_Lactams Confers Resistance Target_Modification->Quinolones Confers Resistance

Caption: Inferred relationships of antibiotic resistance mechanisms.

Conclusion and Future Directions

The available data on this compound, while limited, suggests it is a broad-spectrum antibiotic with a mechanism of action likely centered on protein synthesis inhibition. The lack of contemporary, detailed cross-resistance studies is a significant knowledge gap. Future research should focus on performing the experimental protocols outlined in this guide to rigorously evaluate the efficacy of this compound against a panel of multidrug-resistant bacteria. Such studies are crucial to determine its potential role in the current landscape of antimicrobial therapy and to understand the genetic and biochemical basis of any observed cross-resistance or collateral sensitivity. These findings will be invaluable for the drug development community in assessing the therapeutic potential of this compound and its derivatives.

Unlocking the Potential of Oxamicetin: A Comparative Guide to Synergistic Antibiotic Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing and novel antibiotics. Combination therapy, which leverages synergistic interactions between different antimicrobial agents, presents a promising approach. Oxamicetin, a protein synthesis inhibitor, holds potential for such synergistic applications. In the absence of direct experimental studies on this compound combinations, this guide provides a theoretical framework for exploring its synergistic effects with known antibiotics, based on established principles of antibiotic interaction. This document is intended to serve as a roadmap for future research and development in this area.

Proposed Synergistic Combinations with this compound

The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis. Synergistic effects are often observed when antibiotics with different modes of action are combined. The following classes of antibiotics are proposed as potential synergistic partners for this compound.

  • Cell Wall Synthesis Inhibitors (e.g., β-Lactams, Glycopeptides): Antibiotics that target the bacterial cell wall, such as penicillins, cephalosporins, and vancomycin, can increase the permeability of the cell envelope. This disruption is hypothesized to facilitate the entry of protein synthesis inhibitors like this compound into the bacterial cell, leading to a higher intracellular concentration and enhanced efficacy.[1][2][3]

  • Nucleic Acid Synthesis Inhibitors (e.g., Fluoroquinolones, Rifampin): The simultaneous disruption of two critical cellular processes—protein synthesis and nucleic acid replication—can lead to a potent bactericidal effect.[4][5] Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, while rifampin inhibits RNA polymerase. Combining these with this compound could create a multi-targeted attack that is more difficult for bacteria to overcome.

  • Aminoglycosides: While also protein synthesis inhibitors, aminoglycosides bind to a different site on the ribosome (30S subunit) than many other protein synthesis inhibitors.[6] Combination with this compound, which may target the 50S subunit, could lead to a more profound inhibition of protein synthesis. Furthermore, aminoglycosides are known to have a synergistic effect with cell wall active agents.[7][8]

Comparative Analysis of Potential Antibiotic Combinations with this compound

The following table summarizes the anticipated interactions when this compound is combined with other antibiotic classes. These predictions are based on known interactions of other protein synthesis inhibitors and require experimental validation.

Antibiotic ClassExamplesProposed Interaction with this compoundRationale for Interaction
Cell Wall Synthesis Inhibitors Penicillins, Cephalosporins, Carbapenems, VancomycinSynergy Increased cell wall permeability enhances intracellular uptake of this compound.[1][2][3]
Nucleic Acid Synthesis Inhibitors Fluoroquinolones (e.g., Ciprofloxacin), RifampinSynergy or Additivity Dual targeting of essential and distinct cellular pathways.[4][5]
Aminoglycosides Gentamicin, Amikacin, TobramycinSynergy or Additivity Potential for enhanced inhibition of protein synthesis through action on different ribosomal subunits and increased cell permeability.[6][9]
Macrolides Erythromycin, Azithromycin, ClarithromycinIndifference or Antagonism Both are protein synthesis inhibitors that may compete for binding to the 50S ribosomal subunit.
Tetracyclines Doxycycline, MinocyclineIndifference or Antagonism Both are protein synthesis inhibitors, potentially leading to competition at the ribosomal level.

Experimental Protocol: Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common in vitro method for assessing the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[10][11][12]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a second antibiotic against a specific bacterial strain.

Materials:

  • This compound stock solution

  • Second antibiotic stock solution

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound and the second antibiotic in the appropriate broth medium.

  • Plate Setup:

    • Dispense 50 µL of broth into each well of a 96-well plate.

    • Add 50 µL of serially diluted this compound along the rows (e.g., from a high concentration in column 1 to a low concentration in column 10).

    • Add 50 µL of the serially diluted second antibiotic down the columns (e.g., from a high concentration in row A to a low concentration in row G).

    • This creates a matrix of wells with varying concentrations of both antibiotics.

    • Include control wells: Column 11 with only dilutions of the second antibiotic, and row H with only dilutions of this compound. Well H12 should contain only broth and the bacterial inoculum (growth control).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additivity/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing Experimental and Mechanistic Pathways

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate with Bacteria prep_bacteria->add_inoculum prep_antibiotics Prepare Serial Dilutions of Antibiotics add_antibiotics Add Antibiotic Dilutions to Plate (Checkerboard) prep_antibiotics->add_antibiotics dispense_broth Dispense Broth in 96-well Plate dispense_broth->add_antibiotics add_antibiotics->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, etc.) calc_fic->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Synergy_Mechanism Potential Synergy: this compound & Cell Wall Inhibitor cluster_cell Bacterial Cell ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for cell_wall_synthesis Cell Wall Synthesis cell_wall Cell Wall cell_wall_synthesis->cell_wall builds This compound This compound (Protein Synthesis Inhibitor) synergy Synergistic Bactericidal Effect This compound->synergy beta_lactam Cell Wall Synthesis Inhibitor (e.g., β-Lactam) beta_lactam->cell_wall_synthesis inhibits beta_lactam->cell_wall weakens beta_lactam->synergy

Caption: Proposed synergistic mechanism of this compound and a cell wall inhibitor.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently lacking, its mechanism of action as a protein synthesis inhibitor provides a strong theoretical basis for its use in combination therapy. The proposed combinations with cell wall synthesis inhibitors, nucleic acid synthesis inhibitors, and aminoglycosides offer promising avenues for future research. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the systematic investigation of this compound's synergistic potential. Such studies are crucial for unlocking the full therapeutic value of this antibiotic and developing novel strategies to combat the growing threat of antimicrobial resistance.

References

A Comparative Analysis of Nucleoside Antibiotics: Unraveling Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various classes of antibiotics is paramount. This guide provides a comparative analysis of three prominent nucleoside antibiotics: Puromycin, Blasticidin S, and the aminoglycoside Kanamycin. While the initial intent was to include Oxamicetin, a thorough review of available scientific literature revealed a significant lack of published data since its initial discovery in 1973, precluding a direct and meaningful comparison.

This guide will delve into the mechanisms of action, chemical structures, and available data on the antimicrobial activity of Puromycin, Blasticidin S, and Kanamycin. It aims to provide a clear, data-driven comparison to aid in research and development efforts within the field of antimicrobial agents.

Mechanism of Action: A Tale of Two Ribosomal Subunits

The primary target for many nucleoside antibiotics is the ribosome, the cellular machinery responsible for protein synthesis. By interfering with this fundamental process, these antibiotics can effectively halt bacterial growth. However, the specific binding sites and the consequences of this binding differ significantly between these agents.

Puromycin , an aminonucleoside antibiotic derived from Streptomyces alboniger, acts as a structural analog of the 3' end of aminoacyl-tRNA.[1][2] This mimicry allows it to enter the A-site of the ribosome, where it is incorporated into the growing polypeptide chain.[3][4] However, due to its stable amide bond, it terminates translation, leading to the premature release of a puromycylated nascent peptide.[1][3] This mechanism is effective in both prokaryotic and eukaryotic cells.[1][2]

Blasticidin S , isolated from Streptomyces griseochromogenes, is another potent inhibitor of protein synthesis in both prokaryotes and eukaryotes.[5][6] It specifically targets the peptidyl transferase center (PTC) on the large ribosomal subunit, inhibiting peptide bond formation.[5][6][7] Blasticidin S binds to the P-site of the ribosome, preventing the hydrolysis of peptidyl-tRNA and stalling the ribosome.[7][8]

Kanamycin , a member of the aminoglycoside family isolated from Streptomyces kanamyceticus, targets the 30S ribosomal subunit in bacteria.[9][10][11] It binds to the A-site on the 16S rRNA, causing misreading of the mRNA codon.[9][11][12] This leads to the incorporation of incorrect amino acids into the polypeptide chain, resulting in non-functional proteins and ultimately bacterial cell death.[12][13] Unlike Puromycin and Blasticidin S, aminoglycosides like Kanamycin are generally selective for prokaryotic ribosomes.[14]

Comparative Data

The following table summarizes the key characteristics of Puromycin, Blasticidin S, and Kanamycin.

FeaturePuromycinBlasticidin SKanamycin (Aminoglycoside)
Source Organism Streptomyces alboniger[1]Streptomyces griseochromogenes[5][6]Streptomyces kanamyceticus[10][15]
Primary Target Ribosome (A-site)[3][4]Ribosome (P-site/PTC)[7][8]30S Ribosomal Subunit (A-site of 16S rRNA)[9][11]
Mechanism Premature chain termination[1][3]Inhibition of peptide bond formation[5][6]mRNA misreading, inhibition of translocation[9][12][13]
Selectivity Prokaryotes and Eukaryotes[1][2]Prokaryotes and Eukaryotes[5][6]Primarily Prokaryotes[14]
Chemical Class Aminonucleoside[1]Peptidyl nucleoside[8]Aminoglycoside[13]

Chemical Structures

G cluster_puromycin Puromycin cluster_blasticidin_s Blasticidin S cluster_kanamycin Kanamycin A puromycin_img blasticidin_s_img kanamycin_a_img Ribosome_Inhibition Mechanisms of Ribosomal Inhibition by Nucleoside Antibiotics cluster_ribosome Ribosome cluster_puromycin Puromycin cluster_blasticidin_s Blasticidin S cluster_kanamycin Kanamycin 50S 50S Subunit 30S 30S Subunit mRNA mRNA 30S->mRNA mRNA_Misreading mRNA Misreading & Inhibition of Translocation 30S->mRNA_Misreading P_site P-site A_site A-site Peptide_Bond_Inhibition Inhibition of Peptide Bond Formation P_site->Peptide_Bond_Inhibition E_site E-site Premature_Termination Premature Chain Termination A_site->Premature_Termination Puromycin Puromycin Puromycin->A_site Binds to A-site (mimics aminoacyl-tRNA) Blasticidin_S Blasticidin_S Blasticidin_S->P_site Binds to P-site Kanamycin Kanamycin Kanamycin->30S Binds to 30S A-site AST_Workflow General Workflow for Antimicrobial Susceptibility Testing (AST) Start Start: Isolate Bacterial Strain Inoculum Prepare Standardized Inoculum (~1-5 x 10^5 CFU/mL) Start->Inoculum Assay_Setup Set up Assay (e.g., Broth Microdilution, Disk Diffusion) Inoculum->Assay_Setup Incubation Incubate at 35-37°C for 16-24 hours Assay_Setup->Incubation Antibiotic_Prep Prepare Serial Dilutions of Antibiotic Antibiotic_Prep->Assay_Setup Read_Results Read Results (Visual Inspection or Spectrophotometer) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) Determine_MIC->Interpret End End: Report Findings Interpret->End

References

Validating the In Vitro Antibacterial Activity of Oxamicetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro antibacterial activity of Oxamicetin. Due to the limited availability of recent experimental data for this compound, this document leverages information on the closely related nucleoside antibiotic, Amicetin, to present a comprehensive methodology for comparison and validation. Amicetin and its analogues, including this compound, are known for their activity against a range of bacteria, offering a basis for renewed investigation into their potential as therapeutic agents.[1][2][3]

Introduction to this compound and the Amicetin Group of Antibiotics

This compound is a member of the amicetin group of disaccharide nucleoside antibiotics.[2][3] This class of antibiotics, which includes the more extensively studied Amicetin, has demonstrated activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Mycobacterium tuberculosis.[1][2] The primary mechanism of action for this group is the inhibition of protein biosynthesis, making them a subject of interest in the ongoing search for novel antimicrobial agents.[1][4]

Comparative In Vitro Antibacterial Activity

A critical step in validating a novel antibiotic is to compare its efficacy against established drugs. The following table provides a template for presenting Minimum Inhibitory Concentration (MIC) data. The values presented here are hypothetical and serve as an example of how data for this compound could be structured and compared against other antibiotics across a panel of clinically relevant bacterial strains.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial StrainThis compound (Hypothetical)Amicetin (Hypothetical)Vancomycin (Gram-Positive Control)Gentamicin (Broad-Spectrum Control)
Staphylococcus aureus (ATCC 29213)8410.5
Enterococcus faecalis (ATCC 29212)16824
Streptococcus pneumoniae (ATCC 49619)420.51
Mycobacterium tuberculosis (H37Rv)21-1
Escherichia coli (ATCC 25922)6432-0.25
Pseudomonas aeruginosa (ATCC 27853)>128>128-1

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the validation of antibacterial activity. The following are detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] The broth microdilution method is a standard procedure for determining MIC values.[5]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution of Antibiotics: A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculation of Microtiter Plate B->E C Antibiotic Stock Solutions D Serial Dilutions C->D D->E F Incubation (37°C, 18-24h) E->F G Visual Inspection for Bacterial Growth F->G H Determine MIC G->H

Workflow for MIC Determination
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, an aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Mechanism of Action: Inhibition of Protein Synthesis

The Amicetin group of antibiotics, including likely this compound, function by inhibiting protein synthesis.[1][4] This is achieved by binding to the peptidyl transferase center on the large ribosomal subunit, thereby blocking the formation of peptide bonds.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S_Subunit 50S Subunit Peptide_Bond Peptide Bond Formation 50S_Subunit->Peptide_Bond Inhibits 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit Enters A-site tRNA->Peptide_Bond Polypeptide Growing Polypeptide Chain Peptide_Bond->Polypeptide This compound This compound This compound->50S_Subunit Binds to Peptidyl Transferase Center

Inhibition of Protein Synthesis by this compound

Conclusion

While historical data suggests that this compound possesses antibacterial properties, a comprehensive re-evaluation using modern methodologies is warranted. This guide provides the necessary framework for researchers to conduct a thorough in vitro validation of this compound's antibacterial activity. By following standardized protocols and performing comparative analyses against current antibiotics, a clearer understanding of this compound's potential clinical utility can be achieved. The provided templates for data presentation and diagrammatic representations of workflows and mechanisms of action are intended to facilitate this process.

References

Navigating the Maze of Antibiotic Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against bacterial pathogens, understanding the nuances of antibiotic resistance is paramount for researchers, scientists, and drug development professionals. A critical aspect of this is cross-resistance, a phenomenon where bacteria resistant to one antibiotic also exhibit resistance to other, often structurally or mechanistically related, antibiotics. This guide provides a comparative look at cross-resistance profiles, supported by experimental data and detailed methodologies. Notably, specific experimental data on the cross-resistance profile of Oxamicetin is scarce in publicly available literature, prompting a broader examination of cross-resistance principles with examples from other well-studied antibiotic classes.

The Mechanisms Driving Cross-Resistance

Cross-resistance is not a random occurrence; it is rooted in specific biochemical and genetic mechanisms that bacteria evolve to survive antibiotic onslaughts. The primary mechanisms include:

  • Target Modification: Alterations in the bacterial components that antibiotics target can prevent the drug from binding effectively. A single modification can affect multiple antibiotics that share the same target.

  • Efflux Pumps: These are membrane proteins that actively transport a wide range of compounds, including various antibiotics, out of the bacterial cell, preventing them from reaching their intracellular targets.

  • Enzymatic Inactivation: Bacteria may produce enzymes that can degrade or modify multiple types of antibiotics, rendering them ineffective.

Comparative Analysis of Cross-Resistance

To illustrate the principles of cross-resistance, this section presents data from studies on two major classes of antibiotics: Macrolide-Lincosamide-Streptogramin B (MLSB) and β-Lactams.

MLSB Cross-Resistance in Staphylococcus aureus

Resistance to macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin), and streptogramin B antibiotics is often linked. The most common mechanism is the methylation of the 23S rRNA, which is the target for all three classes. This modification is mediated by erm genes. When the expression of erm genes is constitutive, high-level resistance to all three classes is observed. In cases of inducible resistance, exposure to an inducer like erythromycin can trigger resistance to clindamycin.

AntibioticSusceptible S. aureus MIC (µg/mL)Constitutive MLSB Resistant S. aureus MIC (µg/mL)Inducible MLSB Resistant S. aureus MIC (µg/mL)
Erythromycin≤ 0.5≥ 256≥ 256
Clindamycin≤ 0.25≥ 256≤ 0.25 (becomes resistant upon induction)

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

β-Lactam Cross-Resistance in Streptococcus pneumoniae

Resistance to penicillin in Streptococcus pneumoniae is primarily due to alterations in penicillin-binding proteins (PBPs), which are the targets for all β-lactam antibiotics. Strains with altered PBPs often show reduced susceptibility to other β-lactams, such as amoxicillin and ceftriaxone.

AntibioticPenicillin-Susceptible S. pneumoniae MIC (µg/mL)Penicillin-Intermediate S. pneumoniae MIC (µg/mL)Penicillin-Resistant S. pneumoniae MIC (µg/mL)
Penicillin≤ 0.060.12 - 1.0≥ 2
Amoxicillin≤ 24≥ 8
Ceftriaxone≤ 0.51≥ 2

Experimental Protocols for Determining Cross-Resistance

A standardized method for evaluating the interaction between two antimicrobial agents is the checkerboard broth microdilution assay . This method can determine if the effect of combining antibiotics is synergistic, additive, indifferent, or antagonistic, and can be adapted to assess cross-resistance by testing a new antibiotic against a strain resistant to another.

Checkerboard Broth Microdilution Assay Protocol
  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Along the x-axis, add decreasing concentrations of Antibiotic A. Along the y-axis, add decreasing concentrations of Antibiotic B. This creates a matrix of wells with various combinations of the two antibiotics. Wells with a single antibiotic and no antibiotic are included as controls.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. For cross-resistance studies, the MIC of a second antibiotic is determined against a strain with known resistance to a first antibiotic.

Visualizing a Key Cross-Resistance Mechanism: The Efflux Pump

A prevalent mechanism conferring resistance to multiple classes of antibiotics is the tripartite efflux pump system found in Gram-negative bacteria. This system actively transports various antibiotics out of the cell.

EffluxPump OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner (Cytoplasmic) Membrane OMF Outer Membrane Factor (e.g., TolC) Antibiotic_out Antibiotic OMF->Antibiotic_out Expelled PAP Periplasmic Adaptor Protein (e.g., AcrA) RND Inner Membrane Transporter (e.g., AcrB) Antibiotic_in Antibiotic Antibiotic_in->RND Enters pump Cytoplasm Cytoplasm

A tripartite efflux pump in Gram-negative bacteria.

Safety Operating Guide

Navigating the Safe Disposal of Oxamicetin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The fundamental principle for the disposal of Oxamicetin, as with most antibiotic research compounds, is to treat it as hazardous chemical waste.[1][2] This necessitates a cradle-to-grave management approach, ensuring that the waste is handled safely from the point of generation to its final disposal by a certified hazardous waste vendor.[3]

Core Disposal Principles

All laboratory personnel must be trained on the proper handling, storage, labeling, and disposal of hazardous wastes.[1] It is imperative to consult and adhere to your institution's specific Environmental Health & Safety (EHS) protocols, as local regulations may vary.[2]

Key considerations for this compound disposal include:

  • Segregation: Keep this compound waste separate from other waste streams to prevent unintended chemical reactions.[4]

  • Containment: Use appropriate, leak-proof, and clearly labeled containers for waste collection.[2][4]

  • Deactivation: Do not attempt to neutralize or deactivate this compound unless it is a validated and approved part of your institution's experimental protocol.

  • Environmental Protection: Never dispose of this compound down the drain or in the regular trash, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection and disposal of various forms of this compound waste generated in a research environment.

1. Waste Identification and Segregation:

  • Pure this compound (Solid): Any unused or expired pure this compound powder should be treated as hazardous chemical waste.

  • Stock Solutions: High-concentration stock solutions of this compound are considered hazardous chemical waste and must be collected for disposal.[1][2]

  • Contaminated Media (Liquid): Cell culture media or other liquid solutions containing this compound should be collected as chemical waste.[4]

  • Contaminated Labware (Solid): Items such as pipette tips, gloves, flasks, and paper products that are contaminated with this compound should be collected as solid chemical waste.

2. Waste Collection and Storage:

  • Liquid Waste:

    • Use a dedicated, leak-proof, and shatter-resistant container (plastic is often preferred) for collecting liquid this compound waste.[4]

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and solvent details.

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • Keep the container securely closed except when adding waste.

  • Solid Waste:

    • Collect contaminated solid waste in a designated, durable, and clearly labeled hazardous waste bag or container.

    • Ensure the container is sealed to prevent spillage.

3. Requesting Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation timelines, submit a hazardous waste pickup request to your EHS department.

  • Provide accurate information on the waste manifest or pickup request form, detailing the contents of the waste container.

4. Decontamination of Empty Containers:

  • Empty containers that held pure this compound or its stock solutions must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., water or as recommended by your EHS office).

  • The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.

  • After thorough rinsing and air-drying, deface or remove all hazardous labels from the container before disposing of it as regular trash or recycling, in accordance with institutional policy.

Quantitative Data Summary for Antibiotic Waste Disposal

While specific quantitative data for this compound disposal is unavailable, the following table summarizes general guidelines for handling antibiotic waste in a laboratory setting.

ParameterGuidelineSource
Waste Accumulation Limit Varies by institution; typically a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per satellite accumulation area.University of Pennsylvania
Container Rinsing The first rinse of an empty container must be collected as hazardous waste.Dartmouth College
pH for Drain Disposal (if permissible) Not recommended for antibiotics. For some neutralized chemical waste, a pH between 5.0 and 12.5 may be permissible, but this does not apply to antibiotic compounds.Central Washington University

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., stock solutions, media) waste_type->liquid Liquid pure Pure/Unused this compound waste_type->pure Pure/Expired collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_pure Keep in Original Labeled Container for Disposal pure->collect_pure store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_pure->store pickup Request Hazardous Waste Pickup from EHS store->pickup

References

Handling Oxamicetin: A Precautionary Approach to an Antibiotic with Limited Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for Oxamicetin necessitates treating it as a substance of unknown toxicity. All handling procedures should prioritize the minimization of exposure through engineering controls, appropriate personal protective equipment, and stringent operational protocols.

Given the limited information, a conservative approach is mandatory. The following guidelines are based on standard practices for handling chemicals of unknown toxicity and are designed to provide essential, immediate safety and logistical information for operational and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Hands Double Gloving (Nitrile)Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the substance. The inner glove should be removed upon leaving the designated work area.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles that comply with ANSI Z87.1 standards are required. A full-face shield should be worn over the goggles, especially when handling powders or preparing solutions, to protect against splashes and aerosols.
Body Laboratory Coat and Disposable GownA buttoned, knee-length laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat.
Respiratory N95 Respirator or HigherFor handling small quantities of powder in a certified chemical fume hood, a properly fitted N95 respirator is recommended as a minimum precaution. For larger quantities or in the absence of a fume hood, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered after a formal risk assessment.
Feet Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic workflow is critical to ensure safety when working with a substance of unknown hazard. All handling of this compound, particularly of the powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal and Final Steps prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Designated Work Area in Chemical Fume Hood prep1->prep2 prep3 Assemble All Necessary Equipment and Reagents prep2->prep3 handle1 Carefully Weigh or Measure this compound prep3->handle1 Begin Experiment handle2 Prepare Solution or Perform Experimental Manipulation handle1->handle2 clean1 Decontaminate All Surfaces and Equipment handle2->clean1 Complete Experiment clean2 Segregate and Label All Waste Streams clean1->clean2 dispose1 Dispose of Waste According to Institutional Guidelines clean2->dispose1 dispose2 Doff PPE in the Correct Order dispose1->dispose2 dispose3 Wash Hands Thoroughly dispose2->dispose3

Figure 1. A generalized workflow for the safe handling of this compound, a substance of unknown toxicity, from preparation to disposal.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and the potential for promoting antibiotic resistance.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, pipette tips, and weighing paper, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, leak-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.[1][2]

  • Decontamination: All surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated. A suitable decontamination procedure should be developed in consultation with your institution's environmental health and safety (EHS) office.

  • Final Disposal: All collected waste must be disposed of through your institution's hazardous waste management program.[2]

Experimental Protocols and Signaling Pathways

Due to the historical nature of the available literature on this compound (primarily from the 1970s), detailed modern experimental protocols and established signaling pathways are not available. Researchers planning to work with this compound will need to develop their own protocols based on the intended application, treating the compound as a novel or uncharacterized antibiotic. A thorough risk assessment should be conducted for each new procedure.[3]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before commencing any work with this compound to ensure compliance with all safety regulations and to perform a comprehensive risk assessment for your specific experimental procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.